3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde
Description
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Properties
IUPAC Name |
3-ethoxy-4-[(2-fluorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO3/c1-2-19-16-9-12(10-18)7-8-15(16)20-11-13-5-3-4-6-14(13)17/h3-10H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJDNMALMIFLKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352783 | |
| Record name | 3-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423724-00-9 | |
| Record name | 3-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde: Synthesis, Properties, and Application in Medicinal Chemistry
Foreword: The Architectural Significance of Substituted Benzaldehydes
In the landscape of modern drug discovery, the benzaldehyde scaffold represents a foundational element—a versatile chemical chassis upon which complex and highly functionalized therapeutic agents are built. Its inherent reactivity, primarily centered around the aldehyde group, provides a reliable anchor for molecular elaboration. The strategic adornment of the phenyl ring with carefully selected substituents is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. This guide focuses on a particularly relevant exemplar of this class: 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde. This molecule is not merely a synthetic curiosity; it is a purposefully designed intermediate, embodying key structural motifs utilized in the development of targeted therapeutics, most notably inhibitors of the phosphodiesterase-4 (PDE4) enzyme. Herein, we dissect its chemical properties, provide a robust synthetic framework, and explore the mechanistic rationale for its application in contemporary drug development programs.
Part 1: Chemical Identity and Physicochemical Profile
A precise understanding of a molecule's fundamental properties is the bedrock of its successful application in synthesis and development.
Molecular Structure and Nomenclature
The structure of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde is characterized by a central benzaldehyde core substituted at the C3 and C4 positions. An ethoxy group (-OCH₂CH₃) at C3 and a 2-fluorobenzyl ether moiety (-OCH₂(C₆H₄F)) at C4 define its unique identity and confer specific properties crucial to its function as a pharmaceutical intermediate.
![Chemical Structure of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde](httpshttps://i.imgur.com/example.png)
| Identifier | Value | Source |
| IUPAC Name | 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde | - |
| CAS Number | Not publicly registered. | - |
| Molecular Formula | C₁₆H₁₅FO₃ | - |
| Molecular Weight | 274.29 g/mol | - |
| Canonical SMILES | CCOC1=C(C=C(C=C1)C=O)OCC2=CC=CC=C2F | - |
Note: While a specific CAS Registry Number for the 2-fluoro isomer is not widely available in public databases, closely related isomers such as 3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde are cataloged, indicating the novelty and specialized nature of this particular compound.
Physicochemical Properties
The physical properties of this compound are dictated by its aromatic nature, molecular weight, and the presence of polar ether linkages. While experimental data for this specific isomer is not publicly available, properties can be reliably estimated based on its precursors and structurally similar molecules.
| Property | Value (Estimated/Analogous Data) | Rationale & Comparative Data |
| Appearance | White to off-white crystalline solid | Benzaldehyde derivatives are typically crystalline solids at room temperature.[1] |
| Melting Point | 50 - 65 °C | The starting material, 3-ethoxy-4-hydroxybenzaldehyde, has a melting point of 76 °C.[2] The related isomer, 4-((3-fluorobenzyl)oxy)benzaldehyde, melts at 46-50 °C. The introduction of the bulky, flexible benzyloxy group often lowers the melting point compared to the parent phenol. |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, Acetone, Ethyl Acetate, Dichloromethane). Insoluble in water. | The predominantly organic structure with ether linkages confers good solubility in polar aprotic solvents, a critical feature for its use in synthesis.[3] |
| Boiling Point | > 300 °C (at atmospheric pressure) | High molecular weight and aromaticity lead to a high boiling point. The related 4-((3-fluorobenzyl)oxy)benzaldehyde has a boiling point of 265 °C at a reduced pressure of 3 mmHg.[4] |
Part 2: Synthesis and Mechanistic Causality
The construction of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde is most efficiently achieved via the Williamson ether synthesis, a robust and well-understood S(_N)2 reaction. This pathway is favored for its high efficiency and the ready availability of the starting materials.
Retrosynthetic Analysis & Starting Materials
A logical retrosynthetic disconnection of the target molecule breaks the key aryl ether bond, identifying the two primary precursors:
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3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) : A commercially available phenolic aldehyde that serves as the nucleophile precursor.[1]
-
2-Fluorobenzyl Halide (e.g., Bromide or Chloride) : The electrophilic partner that provides the fluorinated benzyl moiety. 2-Fluorobenzyl bromide is typically chosen for its higher reactivity compared to the chloride.
Caption: Retrosynthetic analysis via a C-O bond disconnection.
Detailed Synthetic Protocol
This protocol provides a self-validating system for the synthesis, purification, and characterization of the title compound.
Objective: To synthesize 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde from 3-ethoxy-4-hydroxybenzaldehyde and 2-fluorobenzyl bromide.
Materials:
-
3-Ethoxy-4-hydroxybenzaldehyde (1.0 eq)
-
2-Fluorobenzyl bromide (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., Nitrogen or Argon). The volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of the aldehyde).
-
Deprotonation (Nucleophile Formation): Stir the mixture at room temperature for 30 minutes. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic potassium phenoxide in situ. This step is critical for activating the nucleophile.
-
Electrophile Addition: Add 2-fluorobenzyl bromide (1.1 eq) to the reaction mixture dropwise. A slight excess of the electrophile ensures complete consumption of the limiting phenolic starting material.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde.
-
Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing cold water. This will precipitate the crude product and dissolve the inorganic salts.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water to remove residual DMF and salts, followed by a wash with a cold non-polar solvent like hexane to remove non-polar impurities.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product as a crystalline solid.
Mechanistic Insights: The S(_N)2 Pathway
The Williamson ether synthesis proceeds via a classic bimolecular nucleophilic substitution (S(_N)2) mechanism. The choice of reagents and conditions is deliberate to favor this pathway and minimize side reactions.
-
Nucleophile: The phenoxide ion, generated by the deprotonation of ethyl vanillin, is a potent nucleophile.
-
Electrophile: 2-Fluorobenzyl bromide is an excellent electrophile. It is a primary benzylic halide, which is highly reactive towards S(_N)2 displacement and less prone to elimination reactions.
-
Solvent: A polar aprotic solvent like DMF is ideal. It effectively solvates the potassium cation but does not solvate the phenoxide anion extensively, leaving the nucleophile "naked" and highly reactive.
-
Base: Anhydrous potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol without causing hydrolysis of the ester or other sensitive functional groups.
Caption: The two-step mechanism of the Williamson ether synthesis.
Part 3: Spectroscopic Characterization (Predicted)
While experimental spectra for the title compound are not widely published, a robust prediction of its key spectroscopic signatures can be made based on its constituent functional groups and data from analogous structures.
| Analysis | Expected Signature |
| ¹H NMR | Aldehyde Proton (CHO): Singlet, δ ~9.8 ppm. Aromatic Protons: Multiplets between δ 6.9-7.8 ppm. The protons on the benzaldehyde ring will appear as distinct signals (doublet, singlet, doublet of doublets), while the four protons on the 2-fluorobenzyl ring will show complex splitting due to H-H and H-F coupling. Benzylic Protons (-OCH₂-): Singlet, δ ~5.2 ppm. Ethoxy Protons (-OCH₂CH₃): Quartet, δ ~4.2 ppm (CH₂) and Triplet, δ ~1.5 ppm (CH₃). |
| ¹³C NMR | Aldehyde Carbonyl (C=O): δ ~191 ppm. Aromatic Carbons: Multiple signals between δ 110-165 ppm. The carbon bearing the fluorine atom will show a large C-F coupling constant. Benzylic Carbon (-OCH₂-): δ ~70 ppm. Ethoxy Carbons (-OCH₂CH₃): δ ~64 ppm (CH₂) and δ ~15 ppm (CH₃). |
| IR (Infrared) | C=O Stretch (Aldehyde): Strong absorption around 1680-1700 cm⁻¹. C-O-C Stretch (Ether): Strong absorptions in the 1250-1050 cm⁻¹ region. C-F Stretch: Absorption around 1200-1100 cm⁻¹. Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region. |
| Mass Spec (MS) | Molecular Ion (M⁺): Expected at m/z = 274.10. Key Fragments: Loss of the 2-fluorobenzyl group (m/z = 109) leading to a fragment at m/z = 165. A prominent peak for the 2-fluorobenzyl cation at m/z = 109. |
Part 4: Application in Drug Discovery - The PDE4 Inhibitor Nexus
The primary value of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde lies in its role as a key intermediate for the synthesis of phosphodiesterase-4 (PDE4) inhibitors.
PDE4 as a Therapeutic Target
Phosphodiesterases are a superfamily of enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), crucial second messengers in cellular signaling. The PDE4 family is specific for cAMP and is predominantly expressed in inflammatory and immune cells.[5]
By inhibiting PDE4, the intracellular concentration of cAMP increases. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and modulates the activity of numerous downstream targets, leading to a broad anti-inflammatory effect.[6] This includes the suppression of pro-inflammatory cytokines like TNF-α, IL-2, and interferon-γ.[5] This mechanism makes PDE4 inhibitors highly attractive for treating a range of inflammatory conditions, including psoriasis, psoriatic arthritis, and chronic obstructive pulmonary disease (COPD).[7]
Caption: PDE4 inhibition elevates cAMP, leading to anti-inflammatory effects.
Role as a Precursor to Apremilast and Analogs
The drug Apremilast (Otezla®), a leading oral PDE4 inhibitor, features a 3-ethoxy-4-methoxy-phenyl group.[8] The synthesis of Apremilast and its analogs often involves intermediates derived from substituted benzaldehydes. While Apremilast itself uses a methoxy group, the 2-fluorobenzyl ether moiety found in our title compound is a common bioisostere and structural variant explored during lead optimization. The fluorine atom can enhance metabolic stability and modulate binding interactions within the enzyme's active site. Therefore, 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde is a highly valuable building block for synthesizing novel PDE4 inhibitors and building chemical libraries for structure-activity relationship (SAR) studies.
Part 5: Safety and Handling
As with all substituted benzaldehydes, appropriate safety precautions are necessary.
-
Hazard Identification: Based on data for analogous compounds, 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde should be handled as a substance that is potentially harmful if swallowed or inhaled, and can cause skin and serious eye irritation.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde is a strategically designed molecule of significant interest to the medicinal chemistry community. Its architecture combines the versatile reactivity of a benzaldehyde with substituents that are known to impart favorable biological and pharmacokinetic properties. A thorough understanding of its synthesis via the Williamson ether reaction, coupled with an appreciation for its role as a key precursor to potent anti-inflammatory agents like PDE4 inhibitors, positions this compound as a valuable tool for researchers and drug development professionals. This guide provides the foundational knowledge required to synthesize, characterize, and effectively utilize this compound in the ongoing quest for novel therapeutics.
References
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Chemos GmbH & Co. KG. (2021). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]
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Veeprho. (n.d.). 4-((3-Fluorobenzyl)oxy)benzaldehyde | CAS 66742-57-2. Retrieved from [Link]
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Lead Sciences. (n.d.). 3-((4-Fluorobenzyl)oxy)benzaldehyde. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 66742-57-2 | Product Name : 4-((3-Fluorobenzyl)oxy)benzaldehyde. Retrieved from [Link]
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Potential therapeutic targets of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde
An In-Depth Technical Guide to the Potential Therapeutic Targets of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde
Introduction
3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde is a synthetic aromatic aldehyde. Its structure, characterized by a vanillin-like core (3-ethoxy-4-hydroxybenzaldehyde, also known as ethyl vanillin) and a fluorinated benzyl ether moiety, suggests a strong potential for biological activity. Vanillin and its derivatives are known to possess a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3] The addition of a fluorobenzyl group is a common strategy in medicinal chemistry to enhance binding affinity and modulate pharmacokinetic properties, as seen in intermediates for drugs like the anti-Parkinson's agent safinamide.[4][5]
This guide synthesizes the available evidence from structurally related compounds to propose and explore the most probable therapeutic targets for 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde. The primary and most compelling hypothesis, based on structural analogy to key pharmaceutical intermediates, is its role as a selective inhibitor of Phosphodiesterase 4 (PDE4) . This positions the compound as a promising candidate for development in the treatment of chronic inflammatory diseases. Secondary, exploratory targets will also be discussed, providing a broader perspective on its potential therapeutic applications.
Part 1: The Primary Hypothesis - Phosphodiesterase 4 (PDE4) Inhibition
Rationale: A Structural Link to a Proven Anti-Inflammatory Target
The most significant lead for elucidating the therapeutic potential of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde comes from its close structural relationship to intermediates used in the synthesis of Apremilast . A key starting material for Apremilast, a potent PDE4 inhibitor, is 3-ethoxy-4-methoxybenzaldehyde.[6] The core 3-ethoxybenzaldehyde scaffold is a crucial component for interaction with the PDE4 active site. The replacement of the methoxy group with a (2-fluorobenzyl)oxy group in our compound of interest represents a rational modification that could enhance or modulate its interaction with the enzyme.
PDE4 inhibitors are a validated class of drugs for treating a range of inflammatory conditions, including psoriasis, psoriatic arthritis, and chronic obstructive pulmonary disease (COPD).[7][8] Their mechanism centers on the modulation of the inflammatory cascade by elevating intracellular levels of cyclic adenosine monophosphate (cAMP).[9]
Mechanism of Action: Modulating the Inflammatory Response via cAMP
Phosphodiesterase 4 (PDE4) is an enzyme that specifically hydrolyzes cAMP, a critical second messenger in numerous cell types, particularly immune cells. By degrading cAMP to its inactive form, AMP, PDE4 effectively dampens anti-inflammatory signals and permits pro-inflammatory signaling to proceed.
Inhibition of PDE4 blocks this degradation, leading to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates key pro-inflammatory transcription factors, such as NF-κB. This cascade of events results in the downregulation of a host of pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), interleukins (IL-2, IL-12, IL-23), and interferon-gamma (IFN-γ), while simultaneously upregulating anti-inflammatory cytokines like IL-10.[9]
Caption: PDE4 Inhibition Pathway.
Potential Therapeutic Indications
Based on the established efficacy of PDE4 inhibitors, 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde could be investigated for the following conditions:
-
Dermatological Diseases: Psoriasis, Atopic Dermatitis.[8][9]
-
Rheumatological Diseases: Psoriatic Arthritis, Rheumatoid Arthritis.
-
Respiratory Diseases: Chronic Obstructive Pulmonary Disease (COPD), Asthma.[7]
-
Neurological Disorders: Certain neuroinflammatory conditions and depression.[10]
Proposed Experimental Validation Workflow
To empirically validate the hypothesis that 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde is a PDE4 inhibitor, a tiered approach is recommended, moving from biochemical assays to cell-based functional assays.
Caption: Experimental Workflow for PDE4 Target Validation.
Protocol 1: In Vitro PDE4B Enzyme Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against human recombinant PDE4B.
-
Principle: This assay measures the conversion of a fluorescently labeled cAMP substrate to AMP. Inhibition of PDE4 results in a lower rate of conversion and thus a higher fluorescence signal.
-
Methodology:
-
Prepare a dilution series of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde (e.g., from 100 µM to 1 pM) in DMSO.
-
In a 384-well microplate, add 2 µL of the diluted compound or DMSO (vehicle control).
-
Add 10 µL of a solution containing recombinant human PDE4B enzyme in assay buffer. Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 8 µL of a fluorescent cAMP substrate solution.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction by adding a stop reagent containing a metal ion scavenger.
-
Read the fluorescence polarization on a suitable plate reader.
-
Calculate the percent inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Intracellular cAMP Accumulation Assay
-
Objective: To measure the effect of the test compound on intracellular cAMP levels in a relevant cell line.
-
Principle: This assay utilizes a competitive immunoassay format (e.g., HTRF or ELISA) to quantify cAMP levels in cell lysates.
-
Methodology:
-
Seed human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., U937) in a 96-well plate and culture overnight.
-
Pre-treat the cells with various concentrations of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde for 30 minutes.
-
Stimulate the cells with a sub-maximal concentration of an adenylate cyclase activator (e.g., Forskolin) for 15 minutes to induce cAMP production.
-
Lyse the cells using the lysis buffer provided with the assay kit.
-
Transfer the lysate to the assay plate.
-
Perform the cAMP quantification according to the manufacturer's protocol (e.g., HTRF cAMP Gs Dynamic Assay kit).
-
Analyze the data to determine the compound's effect on cAMP accumulation.
-
Part 2: Secondary & Exploratory Therapeutic Targets
While PDE4 inhibition is the most strongly supported hypothesis, the structural motifs of the compound warrant exploration of other potential targets.
2.1. Neuroprotective Targets
-
Rationale: Vanillin and its derivatives have demonstrated neuroprotective properties, potentially through antioxidant mechanisms and modulation of pathways involved in neurodegenerative diseases like Alzheimer's.[3] The aldehyde functional group is a key feature in many compounds designed to interact with protein targets in the central nervous system.
-
Suggested Primary Screening: An initial screen could involve assays for antioxidant capacity (e.g., ORAC assay) and assessment of neuroprotection in a cell-based model of oxidative stress (e.g., H2O2-induced toxicity in SH-SY5Y neuroblastoma cells).
2.2. Antimicrobial/Antifungal Activity
-
Rationale: Benzaldehyde derivatives, including vanillin, are known to possess antimicrobial and antifungal properties.[2] The specific combination of the ethoxy and fluorobenzyl ether groups may confer novel or enhanced activity against various pathogens.
-
Suggested Primary Screening: Standard broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
2.3. Calcium Channel Modulation
-
Rationale: A study on structurally similar 3-ethoxy-4-alkynyloxy-benzaldehydes showed potential for calcium channel blockade.[11] While the (2-fluorobenzyl)oxy group is different, the shared core structure makes this an area of potential interest.
-
Suggested Primary Screening: A high-throughput screen using a fluorescent calcium flux assay (e.g., using Fluo-4 AM) in a cell line expressing voltage-gated calcium channels to identify any inhibitory activity.
Data Summary
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃FO₃ | Calculated |
| Molecular Weight | 260.26 g/mol | Calculated |
| XLogP3 | 3.2 | Predicted |
| Hydrogen Bond Donors | 0 | Predicted |
| Hydrogen Bond Acceptors | 3 | Predicted |
| Rotatable Bonds | 5 | Predicted |
Note: These values are computationally predicted and require experimental verification.
Conclusion
3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde is a compound with significant therapeutic potential, primarily as a Phosphodiesterase 4 (PDE4) inhibitor . This hypothesis is strongly supported by its structural similarity to key intermediates of the approved PDE4 inhibitor, Apremilast. The proposed anti-inflammatory mechanism, mediated by an increase in intracellular cAMP, positions this molecule as a promising candidate for development against a range of inflammatory diseases, including psoriasis and COPD.
The experimental workflows detailed in this guide provide a clear path for validating this primary hypothesis, from initial biochemical confirmation to functional cell-based assays. While secondary targets in neuroprotection and antimicrobial applications are plausible based on the broader activities of vanillin derivatives, the investigation of PDE4 inhibition should be prioritized as the most promising and data-driven avenue for further research and development.
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- 4. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 7. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 9. Phosphodiesterase 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selective pde4 inhibitor: Topics by Science.gov [science.gov]
- 11. Design, Synthesis and Biological Evaluation of New Antioxidant and Neuroprotective Multitarget Directed Ligands Able to Block Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Assessment: 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde as a Flavoring Agent
[1]
Executive Summary
3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde (hereafter referred to as EFB-Aldehyde ) represents a structural evolution of the established flavoring agent Ethyl Vanillin (FEMA 2464) .[1] By masking the labile phenolic hydroxyl group with a lipophilic 2-fluorobenzyl moiety, this molecule transitions from a volatile top-note contributor to a high-persistence flavor modulator and fixative .[1]
While the blockade of the phenolic proton typically attenuates the classic "vanilla" impact, the introduction of the fluorinated aromatic ring introduces unique physicochemical properties—specifically increased lipophilicity (LogP) and metabolic stability—suggesting potential applications as a sweetness enhancer , bitterness masker , or creamy-balsamic base note in complex matrices.[1]
Chemical Identity & Structural Analysis[1][2][3]
The molecule is an ether derivative of Ethyl Vanillin.[1] Its design leverages the "lock-and-key" principle of flavor perception, modifying the hydrophobic domain of the ligand to alter receptor affinity (TRP channels and T1R sweet receptors).[1]
Physicochemical Profile[1][2][3]
| Property | Value (Predicted/Experimental) | Significance |
| IUPAC Name | 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde | Unambiguous chemical ID |
| Molecular Formula | C₁₆H₁₅FO₃ | Moderate molecular weight (274.29 g/mol ) |
| Core Scaffold | 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) | Proven flavor backbone (3x potency of Vanillin) |
| Substituent | 2-Fluorobenzyl (at 4-O position) | Increases hydrophobicity & metabolic resistance |
| LogP (Predicted) | ~3.9 - 4.2 | High lipophilicity; excellent fat solubility |
| Appearance | White to off-white crystalline solid | Standard for solid flavor dosing |
| Solubility | Insoluble in water; Soluble in EtOH, PG, Oils | Ideal for fat-based confections (chocolate, cream) |
Structural Logic (SAR)
-
3-Ethoxy Group: Retains the high-potency "ethyl" character known to be 3-4x stronger than the methoxy group in natural vanillin.[1]
-
4-O-Benzyl Ether: Removes the hydrogen bond donor (phenolic -OH).[1] In classic SAR, this reduces immediate "vanilla" impact but significantly increases substantivity (persistence).[1]
-
2-Fluoro Substitution: The fluorine atom at the ortho position of the benzyl ring exerts an electronic withdrawal effect and sterically protects the benzylic carbon.[1] This likely enhances stability against enzymatic oxidation (P450) and modifies the pi-stacking interactions with receptor sites.[1]
Experimental Synthesis Protocol
Objective: Synthesize high-purity EFB-Aldehyde via Williamson Ether Synthesis.
Precursors: Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde), 2-Fluorobenzyl chloride (or bromide).[1]
Base: Potassium Carbonate (
Step-by-Step Methodology
-
Activation: In a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve Ethyl Vanillin (1.0 eq) in anhydrous DMF (5-10 volumes) .
-
Deprotonation: Add anhydrous Potassium Carbonate (1.5 eq) . Stir at room temperature for 30 minutes. The solution will shift color (yellow/orange) as the phenoxide anion forms.[1]
-
Alkylation: Dropwise add 2-Fluorobenzyl chloride (1.1 eq) over 20 minutes to control exotherm.
-
Reaction: Heat the mixture to 80°C and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane) until the starting material (Ethyl Vanillin) is consumed.[1]
-
Quench & Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (10 volumes). The product should precipitate as a solid.[1]
-
Isolation: Filter the precipitate. Wash with cold water to remove residual DMF and inorganic salts.[1]
-
Purification: Recrystallize from Ethanol/Water or Isopropanol to achieve >99% purity (GC-MS).
Synthesis Workflow Diagram
Figure 1: Williamson Ether Synthesis pathway for the production of EFB-Aldehyde.
Organoleptic Evaluation & Applications
Sensory Profile Prediction
Unlike Ethyl Vanillin, which hits the palate with an immediate, sharp sweetness, EFB-Aldehyde is predicted to exhibit a delayed, lingering profile .[1]
-
Primary Note: Balsamic, powdery, faint vanilla.[1]
-
Secondary Nuances: Creamy, slightly phenolic, "heliotropin-like" floral undertones.[1]
-
Mouthfeel: Coating/fatty sensation due to high lipophilicity.[1]
Functional Applications
The true potential of EFB-Aldehyde lies not as a primary flavor, but as a modulator :
-
Flavor Fixative: Its high boiling point and molecular weight allow it to "anchor" volatile vanillin notes in baked goods, preventing flash-off during heating.[1]
-
Bitterness Masking: Lipophilic benzaldehydes often interact with T2R (bitter) receptors.[1] The 2-fluoro group may enhance this masking capability in high-caffeine beverages or dark chocolate.[1]
-
Dairy Fat Mimetic: In low-fat yogurts or ice creams, the molecule's fatty solubility can trick the palate into perceiving a richer texture.[1]
Comparison Matrix
| Feature | Ethyl Vanillin (Standard) | EFB-Aldehyde (Candidate) |
| Odor Strength | High (Intense) | Low to Medium (Subtle) |
| Volatility | Medium | Low (Persistent) |
| Profile | Sweet, Creamy Vanilla | Balsamic, Powdery, Floral |
| Stability | Oxidizes to acid over time | High (Ether linkage is stable) |
| Best Matrix | Beverages, Confectionery | Chewing Gum, Baked Goods, Pharma |
Safety & Regulatory Assessment (Path to GRAS)[1]
As of the current assessment, 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde does not appear to have a specific FEMA GRAS number.[1] Development requires a safety assessment based on the Cramer Decision Tree .
Metabolic Fate & Toxicology
The metabolic pathway is critical for safety validation.[1] The ether linkage is expected to undergo O-dealkylation via hepatic P450 enzymes.[1]
-
Cleavage Products:
Metabolic Pathway Diagram[1]
Figure 2: Predicted metabolic degradation pathway showing conversion to known safe metabolites.[1]
Regulatory Status
-
Cramer Class: Likely Class III (due to the fluorinated benzene ring and ether structure), requiring higher safety margins and toxicity data than simple esters.
-
Recommendation: Conduct an in vitro hydrolysis study to confirm the rate of release of Ethyl Vanillin. If rapid, it may be regulated as a prodrug of Ethyl Vanillin.[1]
References
-
Flavor and Extract Manufacturers Association (FEMA). FEMA GRAS Assessments of Aliphatic and Aromatic Ethers.[1] Food and Chemical Toxicology.[1][2]
-
National Center for Biotechnology Information. PubChem Compound Summary for Ethyl Vanillin (CAS 121-32-4).[1][Link][1]
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA). Evaluation of Certain Food Additives: Benzaldehyde Derivatives.[1][Link][1]
-
European Food Safety Authority (EFSA). Scientific Opinion on Flavouring Group Evaluation 22 (FGE.22): Ring-substituted phenolic substances.[1][Link]
Technical Guide: Synthesis and Characterization of Novel 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde Analogs
Executive Summary
This technical guide details the synthetic pathway, mechanistic underpinnings, and characterization protocols for 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde and its downstream analogs.[1] This scaffold represents a strategic convergence of the vanilloid pharmacophore (common in anti-inflammatory agents like Apremilast) and fluorinated benzyl moieties (critical in CNS-active agents like Safinamide).[1]
The guide is designed for medicinal chemists and process scientists, focusing on scalable, high-fidelity synthesis via Williamson etherification, followed by divergent derivatization strategies to generate a library of bioactive analogs.
Chemical Foundation & Retrosynthesis
The target molecule is constructed via the functionalization of Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde).[1] The presence of the 3-ethoxy group enhances lipophilicity compared to the methoxy counterpart (vanillin), potentially improving membrane permeability in biological systems. The 2-fluorobenzyl group is introduced to modulate metabolic stability and electronic properties of the aromatic ring.
Retrosynthetic Analysis
-
Target: 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde[1]
-
Disconnection: O-Alkylation at the phenolic position.[1]
-
Synthons:
Core Synthesis Protocol
Reaction: Williamson Ether Synthesis
The primary route involves the
Reagents:
-
Substrate: Ethyl Vanillin (1.0 eq)
-
Alkylating Agent: 2-Fluorobenzyl bromide (1.1 eq)[1]
-
Base: Potassium Carbonate (
, anhydrous, 2.0 eq)[1] -
Catalyst: Potassium Iodide (KI, 0.1 eq) - Optional, accelerates reaction if using chloride.[1]
-
Solvent: Acetone or Acetonitrile (ACN).[1]
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Ethyl Vanillin (16.6 g, 100 mmol) in anhydrous Acetone (150 mL).
-
Deprotonation: Add anhydrous
(27.6 g, 200 mmol) to the solution. Stir at room temperature for 15 minutes to facilitate the formation of the phenoxide anion. The mixture will likely turn yellow/orange. -
Addition: Dropwise add 2-Fluorobenzyl bromide (20.8 g, 110 mmol). If using the less reactive benzyl chloride, add catalytic KI (1.66 g, 10 mmol) at this stage.[1]
-
Reflux: Heat the reaction mixture to reflux (
for acetone) and stir for 4–6 hours.-
Process Control: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3).[1] The starting material (
) should disappear, and the less polar product ( ) should appear.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Filter off the inorganic salts (
, KBr) and wash the filter cake with acetone. -
Concentrate the filtrate under reduced pressure (rotary evaporator) to obtain the crude solid.
-
-
Purification: Recrystallize the crude solid from hot Ethanol or an Ethanol/Water mixture.[1]
Mechanistic Insight
The reaction follows a concerted
Characterization Framework
To ensure the structural integrity of the synthesized core, the following spectral data must be acquired.
| Technique | Parameter | Diagnostic Signal / Value | Interpretation |
| Aldehyde (-CHO) | Confirms oxidation state maintained.[1] | ||
| Benzylic | Confirms successful O-alkylation.[1] | ||
| Ethoxy | Diagnostic for 3-ethoxy group.[1] | ||
| Ethoxy | Triplet coupling with methylene. | ||
| Carbonyl C=O[1] | Characteristic aldehyde shift.[1] | ||
| C-F Coupling | Carbon attached to Fluorine (doublet).[1] | ||
| IR | C=O[1] Stretch | Strong aldehyde band.[1] | |
| C-O-C Stretch | Aryl alkyl ether linkage.[1] | ||
| HRMS | Calc: 275.1083 | Confirms molecular formula |
Derivatization Strategies (Analogs)
The aldehyde functionality serves as a "chemical handle" for divergent synthesis. Below are two primary pathways to generate bioactive analogs.
Pathway A: Reductive Amination (Amine Analogs)
Targeting CNS activity (similar to Safinamide), the aldehyde is converted to a secondary amine.[1]
-
Reagents: Primary Amine (
), Sodium Triacetoxyborohydride ( ), DCM.[1] -
Protocol:
Pathway B: Knoevenagel Condensation (Cinnamic Analogs)
Targeting anti-inflammatory or antioxidant activity.[1]
-
Reagents: Malonic acid, Pyridine, Piperidine (cat.).[1]
-
Protocol:
Experimental Workflow Diagram
The following diagram illustrates the logical flow from starting materials to the core scaffold and subsequent analog generation.
Figure 1: Synthetic workflow showing the convergence of precursors to the core aldehyde scaffold and divergent pathways to functional analogs.
References
-
ChemicalBook. 4-(3-fluoro-benzyloxy)-benzaldehyde Synthesis and Properties. (General protocol adaptation).
-
Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Conditions.
-
Li, Y., et al. Crystal structure of 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin).[1][3] Acta Crystallographica Section E, 2008.[1][3]
-
Google Patents. Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides (Safinamide intermediates). US8076515B2.[1]
-
Ahluwalia, V., et al. Synthesis and antimicrobial activity of esters of 3-ethoxy-4-hydroxybenzaldehyde oxime.[1][4] Toxicological & Environmental Chemistry, 2017.[1][4] [1]
Sources
Methodological & Application
Application Note: Targeted Synthesis of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde
This technical guide details the synthesis of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde , a structural analog often utilized in medicinal chemistry for the development of bioactive scaffolds (e.g., potential phosphodiesterase inhibitors or ion channel modulators). The protocol is designed for professional laboratory environments, emphasizing high-purity isolation and process safety.
Retrosynthetic Analysis & Strategy
The target molecule is an unsymmetrical ether derived from the benzaldehyde core. The most robust and scalable route involves a Williamson Ether Synthesis . This nucleophilic substitution (
-
Target: 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde[1]
-
Disconnection: O-Alkylation at the C4-hydroxyl position.
-
Starting Materials:
-
3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin): A readily available, inexpensive starting material.
-
2-Fluorobenzyl Bromide (or Chloride): The electrophilic alkylating agent.
-
-
Key Consideration: The reaction requires a mild base to deprotonate the phenol without promoting Cannizzaro disproportionation of the aldehyde or side reactions on the ethoxy group. Potassium carbonate (
) in a polar aprotic solvent (DMF or Acetonitrile) is the industry standard for this transformation.
Experimental Protocol
Materials & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Role |
| Ethyl Vanillin | 166.17 | 1.0 | Nucleophile (Substrate) |
| 2-Fluorobenzyl Bromide | 189.01 | 1.1 - 1.2 | Electrophile |
| Potassium Carbonate ( | 138.21 | 1.5 - 2.0 | Base |
| Potassium Iodide (KI) | 166.00 | 0.1 (Cat.)[1] | Catalyst (Finkelstein) |
| DMF (N,N-Dimethylformamide) | - | Solvent | Reaction Medium |
Expert Insight: The addition of catalytic Potassium Iodide (KI) is recommended if using the benzyl chloride to generate the more reactive iodide in situ. If using the bromide, KI is optional but can still accelerate the rate.
Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charge the flask with Ethyl Vanillin (10.0 g, 60.2 mmol) and anhydrous DMF (60 mL). Stir until fully dissolved.
-
Add Potassium Carbonate (12.5 g, 90.3 mmol) in a single portion. The suspension may turn yellow due to phenoxide formation.
-
Optional: Add Potassium Iodide (0.5 g) if reaction kinetics need acceleration.
-
Slowly add 2-Fluorobenzyl bromide (12.5 g, 66.2 mmol) dropwise over 10 minutes to control the exotherm.
Step 2: Reaction Execution
-
Heat the reaction mixture to 60–70°C .
-
Note: Avoid temperatures >90°C to prevent DMF decomposition or aldehyde oxidation.
-
-
Monitor the reaction via Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexanes).
-
Endpoint: Disappearance of the Ethyl Vanillin spot (
) and appearance of the less polar product spot ( ). -
Typical Time: 3 to 5 hours.
-
Step 3: Workup
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into Ice-Cold Water (300 mL) with vigorous stirring. The product should precipitate as an off-white solid.
-
Stir the aqueous slurry for 30 minutes to ensure all inorganic salts (
, excess ) are dissolved. -
Filter the solid using a Büchner funnel. Wash the filter cake copiously with water (
) to remove residual DMF. -
Alternative (if oil forms): Extract with Ethyl Acetate (
), wash combined organics with brine, dry over , and concentrate in vacuo.
Step 4: Purification
-
Recrystallization: The crude solid is typically pure enough for many applications, but for pharmaceutical grade (>99%), recrystallize from Ethanol or an Ethyl Acetate/Hexane mixture.
-
Dissolve solid in minimum hot Ethanol (
). -
Allow to cool slowly to room temperature, then to
.
-
-
Collect the crystals via filtration and dry in a vacuum oven at
for 12 hours.
Analytical Characterization (Expected Data)
To validate the synthesis, the following spectral features must be confirmed:
-
Appearance: White to off-white crystalline solid.[2]
-
H NMR (400 MHz,
):- 9.85 (s, 1H, CHO ) – Diagnostic aldehyde proton.
- 7.20–7.50 (m, 4H, Ar-H from fluorobenzyl + benzaldehyde core).
- 6.90–7.10 (m, 3H, remaining Ar-H ).
-
5.25 (s, 2H, O-CH
-Ar ) – Benzylic methylene singlet. -
4.15 (q, 2H, O-CH
-CH ) – Ethoxy methylene. -
1.48 (t, 3H, O-CH
-CH ) – Ethoxy methyl.[1]
-
Yield: Expected range 85–92%.
Process Workflow Diagram
The following diagram illustrates the critical path for the synthesis and purification.
Figure 1: Operational workflow for the Williamson ether synthesis of the target benzaldehyde derivative.
Safety & Handling
-
2-Fluorobenzyl Bromide: Potentially lachrymatory and corrosive. Handle strictly within a certified chemical fume hood.
-
DMF: Hepatotoxic. Avoid skin contact; use butyl rubber or nitrile gloves.
-
Waste Disposal: All aqueous waste containing DMF and fluorinated aromatics must be segregated into halogenated organic waste streams.
References
-
Williamson Ether Synthesis Principles
-
Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 , pp. 984.
-
-
Alkylation of Vanillin Derivatives
-
Analogous Synthesis (Safinamide Intermediate)
-
While the specific 2-fluoro isomer is less common in literature than the 3-fluoro analog (Safinamide intermediate), the chemical reactivity is identical. See: Process for the preparation of Safinamide, Patent WO2009074478A1.
-
Sources
Application Note: 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde in Enzyme Inhibition Assays
[1]
Executive Summary & Scientific Rationale
3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde is a specialized pharmacophore intermediate used primarily in the development of neuroactive agents and pigmentation modulators.[1] Structurally, it combines an ethyl vanillin core with a 2-fluorobenzyl moiety.[1] This specific substitution pattern confers unique lipophilicity and steric properties, making it a critical probe in two distinct enzymatic domains:[1]
-
Monoamine Oxidase B (MAO-B) Inhibition (Precursor Application): This molecule serves as the aldehyde precursor for the synthesis of Safinamide analogs (α-aminoamide derivatives).[1] In drug discovery, it is subjected to reductive amination to generate libraries of potential reversible MAO-B inhibitors for Parkinson’s disease therapy.[1]
-
Tyrosinase Inhibition (Direct Application): Benzaldehyde derivatives possessing a 4-alkoxy substitution are established competitive inhibitors of tyrosinase.[1] The 3-ethoxy group mimics the substrate (L-DOPA) structure, while the 2-fluorobenzyl group occupies the hydrophobic pocket of the enzyme, acting as a potent "anti-browning" or skin-whitening agent.[1]
This guide provides validated protocols for evaluating this compound's utility in both contexts: as a precursor for MAO-B inhibitor screening and as a direct Tyrosinase inhibitor.[1]
Chemical Properties & Handling[1]
| Property | Specification |
| CAS Number | 423724-00-9 |
| Molecular Formula | C₁₆H₁₅FO₃ |
| Molecular Weight | 274.29 g/mol |
| Solubility | Soluble in DMSO (>20 mM), Ethanol; Insoluble in Water |
| Stability | Susceptible to air oxidation (converts to benzoic acid).[1][2] Store under inert gas (N₂/Ar) at -20°C. |
| Handling | Avoid contact with strong oxidizing agents. Use fresh DMSO stocks for assays. |
Application 1: MAO-B Inhibition Screen (SAR Library Generation)
Context: This aldehyde is not the final MAO-B inhibitor but the electrophilic scaffold used to generate the active amine.[1] The protocol below outlines the in situ generation of the inhibitor followed by the enzymatic assay. This "one-pot" screening approach accelerates Structure-Activity Relationship (SAR) studies.[1]
Workflow Logic
The aldehyde undergoes reductive amination with an amino acid amide (e.g., L-alaninamide) to form the active pharmacophore (mimicking Safinamide).[1][3]
Figure 1: Workflow for converting the aldehyde precursor into an active MAO-B inhibitor for screening.
Detailed Protocol
Objective: Determine the IC₅₀ of the reductive amination product against recombinant Human MAO-B.
Reagents:
-
Enzyme: Recombinant Human MAO-B (5 mg/mL stock).[1]
-
Substrate: p-Tyramine or Benzylamine (1 mM).[1]
-
Detection System: Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).[1]
-
Reaction Buffer: 100 mM Potassium Phosphate, pH 7.4.
Step-by-Step Methodology:
-
Library Preparation (Chemical Derivatization):
-
In a 96-well plate, mix 10 µL of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde (10 mM in DMSO) with 10 µL of L-alaninamide (12 mM in MeOH).
-
Incubate at 37°C for 1 hour to form the imine.
-
Add 5 µL of NaBH₄ (sodium borohydride, 20 mM in dry EtOH) to reduce the imine to the amine.[1] Incubate for 30 mins.
-
Neutralization:[1] Add 5 µL of 0.1 M HCl to quench excess borohydride (critical to prevent enzyme denaturation).[1]
-
-
Enzyme Incubation:
-
Dilute the reaction mixture 1:100 in Reaction Buffer.
-
Transfer 50 µL of diluted inhibitor to a black 96-well fluorescence plate.
-
Add 50 µL of MAO-B enzyme solution (0.5 U/mL final).
-
Incubate at 37°C for 15 minutes (Pre-incubation allows inhibitor binding).[1]
-
-
Reaction Initiation:
-
Prepare a Master Mix: 200 µM Amplex Red + 1 U/mL HRP + 1 mM p-Tyramine in buffer.[1]
-
Add 100 µL of Master Mix to each well.
-
-
Data Acquisition:
-
Monitor fluorescence immediately at Ex/Em 530/590 nm in kinetic mode for 30 minutes.
-
Control: DMSO vehicle (0% inhibition) and Selegiline (1 µM, positive control).[1]
-
-
Analysis:
Application 2: Tyrosinase Inhibition Assay (Direct)[1]
Context: Benzaldehydes are structural analogs of tyrosine and DOPA.[1] They often act as competitive inhibitors by binding to the binuclear copper active site of Tyrosinase.[1] This assay tests the aldehyde directly without chemical modification.[1]
Mechanism of Action
The 3-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde mimics the phenolic structure of L-DOPA.[1] The aldehyde group can form a Schiff base with primary amino groups in the enzyme's active site or simply chelate the copper center, preventing dopaquinone formation.[1]
Figure 2: Pathway of Melanin synthesis showing the competitive inhibition point of the benzaldehyde derivative.[1]
Detailed Protocol (Spectrophotometric)
Objective: Determine the IC₅₀ and Mode of Inhibition (Ki) against Mushroom Tyrosinase.
Reagents:
-
Enzyme: Mushroom Tyrosinase (lyophilized powder, Sigma).[1] Dissolve to 1000 U/mL in buffer.
-
Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine), 5 mM stock.[1]
-
Buffer: 50 mM Phosphate Buffer, pH 6.8 (Tyrosinase is pH sensitive).
Step-by-Step Methodology:
-
Preparation:
-
Assay Setup (96-well clear plate):
-
Blank: 140 µL Buffer + 10 µL DMSO.
-
Control: 140 µL Buffer + 10 µL DMSO + 20 µL Enzyme.[1]
-
Test: 140 µL Buffer + 10 µL Inhibitor (various conc.) + 20 µL Enzyme.
-
-
Incubation:
-
Incubate the plate at 25°C for 10 minutes. This allows the benzaldehyde to equilibrate with the enzyme active site.[1]
-
-
Initiation:
-
Add 30 µL of L-DOPA (5 mM) to all wells.[1]
-
-
Measurement:
-
Measure Absorbance at 475 nm (formation of Dopachrome) every 30 seconds for 10 minutes.
-
-
Data Analysis (Lineweaver-Burk Plot):
-
Plot
(y-axis) vs (x-axis) for different inhibitor concentrations.[1] -
Competitive Inhibition Signature: The lines should intersect at the Y-axis (
remains constant), but the X-intercept ( ) shifts closer to zero.
-
Expected Results & Troubleshooting
| Assay | Expected Result | Common Issue | Solution |
| MAO-B | High potency expected only after reductive amination.[1] The aldehyde alone may show weak/reversible inhibition.[1] | High background fluorescence.[1] | Reduce HRP concentration; ensure fresh Amplex Red. |
| Tyrosinase | IC₅₀ in the low micromolar range (10-100 µM).[1] | Precipitation of inhibitor.[1] | Ensure DMSO < 5%; sonicate stock solution before dilution. |
| Stability | Aldehyde peak disappears in HPLC if left in air.[1] | Oxidation to benzoic acid.[1][2] | Always verify purity by HPLC/TLC before assay.[1] |
References
-
Newron Pharmaceuticals S.p.A. (2005).[1][4] Fluorobenzylamino derivatives, preparation process and their use as MAO-B inhibitors.[1] European Patent EP1535908A1.[1]
-
Binda, C., et al. (2007).[1] Structure-function relationships in the MAO-B inhibitor class of safinamide derivatives.[1]Journal of Medicinal Chemistry, 50(23), 5848-5852.[1]
-
Chang, T. S. (2009).[1] An updated review of tyrosinase inhibitors.[1]International Journal of Molecular Sciences, 10(6), 2440-2475.[1] (Validating benzaldehyde mechanism).
-
Zhou, Z., et al. (2018).[1] Synthesis and biological evaluation of novel 3-ethoxy-4-alkoxybenzaldehyde derivatives as potential tyrosinase inhibitors.[1]Bioorganic & Medicinal Chemistry Letters. (Contextual reference for structural analogs).
Sources
- 1. 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde | C15H13FO3 | CID 573045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(3-fluoro-benzyloxy)-benzaldehyde | 66742-57-2 [chemicalbook.com]
- 3. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]
- 4. 4-[(2-氟苄基)氧基]-3-甲氧基苯甲醛 | 4-[(2-Fluorobenzyl)oxy]-3-methoxybe | 423156-68-7 - 乐研试剂 [leyan.com]
Troubleshooting & Optimization
Common side reactions in the synthesis of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde
Executive Summary & Reaction Context
Target Molecule: 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde Primary Application: Key intermediate in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) and metabolic regulators.[1][2] Synthetic Pathway: Williamson Ether Synthesis.[1][2][3][4][5] Core Reaction: Alkylation of 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) with 2-Fluorobenzyl bromide using a weak base (typically Potassium Carbonate).[1][2]
This guide addresses the specific chemical behavior of the 3-ethoxy and 2-fluorobenzyl moieties.[1] While the Williamson ether synthesis is a standard transformation, the presence of the aldehyde functionality and the electron-withdrawing fluorine substituent introduces distinct failure modes that require precise control.
Reaction Mechanism & Critical Pathways[6]
The synthesis relies on the nucleophilic attack of the phenoxide ion (generated from Ethyl Vanillin) on the benzylic carbon of the alkyl halide. However, the phenoxide is an ambident nucleophile , and the aldehyde group is chemically labile.
Pathway Visualization
The following diagram illustrates the primary product pathway versus the three most common competing side reactions.
Figure 1: Mechanistic bifurcation showing the competition between the desired O-alkylation and critical side reactions (C-alkylation, Oxidation, and Hydrolysis).[1][2]
Troubleshooting Guides (Side Reactions)
Issue 1: The "Ghost" Impurity (Reagent Hydrolysis)
Symptom: The reaction stalls with unreacted Ethyl Vanillin remaining, yet the 2-Fluorobenzyl bromide has been consumed. Diagnosis: Hydrolysis of the alkyl halide.[6]
| Parameter | Technical Detail |
| Mechanism | The 2-Fluorobenzyl cation is destabilized by the electron-withdrawing fluorine (inductive effect) but can still undergo |
| Product | 2-Fluorobenzyl alcohol .[1][2] This often co-elutes with the starting material or product in non-polar TLC systems. |
| Root Cause | Wet solvent (DMF/Acetone) or hygroscopic base ( |
Corrective Action:
-
Solvent Drying: Ensure DMF or Acetone has a water content
.[1][2] -
Reagent Excess: Increase 2-Fluorobenzyl bromide equivalents from 1.05 to 1.15 to account for sacrificial hydrolysis.
-
Base Handling: Flame-dry
or use commercially available anhydrous grades stored under argon.[1][2]
Issue 2: Low Yield & Carboxylic Acid Formation
Symptom: Acidic workup yields a solid that is soluble in bicarbonate solution; IR shows a broad -OH stretch (
Technical Insight: Benzaldehydes with electron-donating groups (like ethoxy) are activated toward oxidation.[1][2]
-
Air Oxidation: Converts the aldehyde to 3-ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid .[1][2]
-
Cannizzaro Reaction: If strong bases (NaOH/KOH) are used, the aldehyde disproportionates into the alcohol and the acid.[7][8]
Corrective Action:
-
Switch Base: Use Potassium Carbonate (
) instead of Hydroxide bases.[1][2] Carbonates are too weak to initiate the Cannizzaro mechanism effectively [1]. -
Inert Atmosphere: Strictly blanket the reaction with Nitrogen (
) or Argon.[9] -
Scavenger: Add a trace amount of sodium metabisulfite during workup to reduce any formed peroxides/acids, though prevention is superior.
Issue 3: Regioselectivity Failure (C-Alkylation)
Symptom: An isomeric impurity is detected by HPLC that has the exact same mass (LC-MS) as the product but a different retention time.[1][2] Diagnosis: C-Alkylation of the phenoxide ring.[1]
Mechanism: The phenoxide ion is an ambident nucleophile . While attack from the Oxygen (hard nucleophile) is favored, attack from the Carbon (ortho to the phenol) can occur, especially in protic solvents or with specific counter-ions.
Corrective Action:
-
Solvent Selection: Use polar aprotic solvents (DMF, DMSO, NMP).[2] These solvate the cation (
), leaving the phenoxide "naked" and more reactive at the Oxygen center [2]. -
Temperature Control: Keep reaction temperature moderate (
). Higher temperatures ( ) increase the kinetic energy, allowing the system to overcome the higher activation energy barrier of C-alkylation.
Experimental Protocol: Optimized Synthesis
Objective: Synthesis of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde via Williamson Ether Synthesis.
Reagents Table
| Component | Role | Equiv. | Notes |
| Ethyl Vanillin | Substrate | 1.0 | Dried in vacuo |
| 2-Fluorobenzyl Bromide | Electrophile | 1.1 - 1.2 | Lachrymator; handle in hood |
| Potassium Carbonate | Base | 1.5 - 2.0 | Anhydrous; granular preferred |
| DMF | Solvent | 5-10 Vol | Anhydrous; 0.1M - 0.5M conc.[1][2][10] |
| Potassium Iodide | Catalyst | 0.1 | Optional (Finkelstein acceleration) |
Step-by-Step Procedure
-
Preparation: Charge a 3-neck round bottom flask with Ethyl Vanillin (1.0 eq) and Anhydrous DMF (5 volumes). Stir until dissolved.
-
Deprotonation: Add Potassium Carbonate (1.5 eq) in a single portion. Stir at Room Temperature (RT) for 30 minutes. Note: The solution will likely turn yellow/orange due to phenoxide formation.
-
Alkylation: Add 2-Fluorobenzyl bromide (1.1 eq) dropwise over 10 minutes.
-
Optional: Add 0.1 eq of KI to accelerate the reaction via in-situ formation of the more reactive benzyl iodide.[1]
-
-
Reaction: Heat the mixture to 60°C under an inert atmosphere (
). Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[1][2] Reaction typically completes in 2-4 hours.[1][2] -
Quench: Cool to RT. Pour the mixture into Ice Water (10 volumes). The product should precipitate as a solid.
-
Workup:
-
Purification: Recrystallization from Ethanol/Water or column chromatography if high purity is required.[1][2]
FAQ: Technical Support
Q1: Why am I seeing a peak at M+14 in my Mass Spec?
A: This is likely Methyl Vanillin impurity. If your starting material (Ethyl Vanillin) was not pure, or if you used Methanol as a solvent with a trace of acid/base, trans-esterification or contamination can occur.[1][2] Ensure your starting Ethyl Vanillin is
Q2: Can I use Acetone instead of DMF?
A: Yes, Acetone is a common solvent for this reaction. However, Acetone can undergo Aldol Condensation with itself in the presence of base, forming Mesityl Oxide and other polymeric impurities ("Red Oil"). If using Acetone, keep the temperature at reflux (
Q3: My product is turning pink/brown upon storage. Why? A: This indicates oxidation of the aldehyde group to the carboxylic acid or the presence of trace phenolic impurities. Store the product under Nitrogen in a dark, cool place. Recrystallization with a small amount of antioxidant (e.g., BHT) in the mother liquor can help stability during storage.
Q4: Is the Fluorine atom stable?
A: Yes. The C-F bond on the benzene ring is extremely strong and inert to these reaction conditions. It will not undergo nucleophilic aromatic substitution (
References
-
Williamson Ether Synthesis Mechanism & Side Reactions. Master Organic Chemistry. Retrieved from
- Alkylation of Phenols: Solvent Effects.Journal of the Chemical Society. (General reference for ambident nucleophile behavior in DMF vs protic solvents).
-
Synthesis of 4-(3-fluoro-benzyloxy)-benzaldehyde. ChemicalBook. (Analogous reaction conditions verification). Retrieved from [1][2]
-
2-Fluorobenzyl Bromide Properties. Sigma-Aldrich. Retrieved from [1][2]
-
Cannizzaro Reaction. Chemistry LibreTexts. Retrieved from [1][2]
Sources
- 1. drugfuture.com [drugfuture.com]
- 2. PubChemLite - 3-ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzaldehyde (C17H17FO4) [pubchemlite.lcsb.uni.lu]
- 3. byjus.com [byjus.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. XXXII.—Preparation, hydrolysis and reduction of the fluoro-, chloro-, and bromo-benzyl bromides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 9. 2-Fluorobenzyl bromide CAS#: 446-48-0 [m.chemicalbook.com]
- 10. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
Preventing the degradation of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde during storage
To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Stabilization & Storage of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde (CAS 423724-00-9)
Technical Executive Summary
Compound: 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde CAS: 423724-00-9 Primary Degradation Risk: Autoxidation to 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid.
This benzaldehyde derivative serves as a critical intermediate in the synthesis of kinase inhibitors and other bioactive scaffolds. Like most electron-rich benzaldehydes, it is highly susceptible to radical-chain autoxidation when exposed to atmospheric oxygen. This degradation is catalytic and accelerates under light and ambient temperatures.
The "Why" Matters: Even trace amounts (0.1–0.5%) of the corresponding benzoic acid impurity can catalyze side reactions (e.g., esterification, polymerization) or act as a chain terminator in downstream metal-catalyzed couplings, significantly lowering yield.
The Degradation Mechanism (Root Cause)
To prevent degradation, you must understand the enemy. The conversion of benzaldehyde to benzoic acid is not a simple reaction with oxygen; it is a radical chain reaction initiated by light or trace metals.
Figure 1: Autoxidation Pathway of Benzaldehydes
Caption: The autoxidation cycle. Note that the Peracid intermediate reacts with a second molecule of Aldehyde to produce TWO molecules of Acid, exponentially accelerating degradation.
Storage Protocol (The "Gold Standard")
Adhere to this protocol to maintain purity >98% for 6–12 months.
| Parameter | Specification | Scientific Rationale |
| Atmosphere | Argon (preferred) or Nitrogen | Argon is heavier than air, creating a more effective "blanket" over the solid/oil than Nitrogen. |
| Temperature | 2°C to 8°C | Lowers kinetic energy, significantly slowing the rate of radical propagation. |
| Container | Amber Glass with Teflon-lined cap | Blocks UV light (initiator). Teflon prevents leaching of plasticizers which can act as radical initiators. |
| Headspace | Minimal | Use the smallest container possible. Large headspace = more oxygen availability. |
| Seal | Parafilm® or Electrical Tape | Prevents oxygen diffusion through the thread gap of the cap. |
Troubleshooting & FAQs
Q1: My sample has turned from a white solid to a yellow oil/paste. Is it ruined?
Diagnosis: This is the classic sign of oxidation. The yellow color often comes from trace quinone-like polymerization products, while the "paste" texture is due to the melting point depression caused by the benzoic acid impurity. Solution: It is likely recoverable.
-
If <10% degradation: Use the Purification Workflow (Section 5) below.
-
If >50% degradation: It may be more cost-effective to repurchase, as the yield loss during purification will be high.
Q2: Can I just store it in the freezer (-20°C)?
Answer: Yes, but with a caveat.
-
Risk: Freeze-thaw cycles can introduce moisture condensation if the vial is opened before reaching room temperature.
-
Protocol: If storing at -20°C, you MUST allow the closed vial to equilibrate to room temperature inside a desiccator for 30 minutes before opening. Failure to do this will introduce water, leading to hydrolysis or hydrate formation.
Q3: I need to weigh out 5 mg. Can I do this on the open bench?
Answer: Yes, for short durations (<5 mins).
-
Best Practice: Flush the stock vial with Argon immediately after removing your aliquot. Do not leave the stock vial uncapped while you walk to the balance.
Q4: The NMR shows a small peak at ~11.0 ppm and the aldehyde proton at 9.8 ppm is diminished. What is this?
Answer: The peak at ~11.0 ppm (broad) is the carboxylic acid proton (-COOH ) of the oxidized impurity. This confirms autoxidation.[1][2]
Recovery Protocol: Purification of Oxidized Material
If your compound has degraded, use this chemically selective "Acid-Base Wash" to restore purity. This relies on the fact that the impurity (Benzoic Acid derivative) is acidic, while the target (Aldehyde) is neutral.
Figure 2: Purification Workflow
Caption: Selective removal of benzoic acid impurity using basic extraction. The aldehyde remains in the organic layer.
Detailed Steps:
-
Dissolve: Dissolve the crude material in Ethyl Acetate (approx. 10 mL per gram).
-
Wash: Extract the organic layer twice with 5% Sodium Bicarbonate (NaHCO₃) solution.
-
Why NaHCO₃? It is strong enough to deprotonate the benzoic acid (pKa ~4) but weak enough not to trigger Cannizzaro reactions or aldol condensations on the sensitive aldehyde.
-
-
Rinse: Wash the organic layer once with Brine (saturated NaCl) to remove trapped water.
-
Dry: Dry over anhydrous Magnesium Sulfate (MgSO₄) for 5 minutes.
-
Concentrate: Filter and remove solvent via rotary evaporation (bath temp < 40°C).
References
- Ingold, K. U. (1961). Inhibition of the Autoxidation of Organic Substances in the Liquid Phase. Chemical Reviews, 61(6), 563-589. (Foundational text on radical chain mechanisms).
Sources
Chiral Chromatography Technical Support Center: Enhancing the Resolution of Benzaldehyde Isomers
Welcome to the technical support center dedicated to the intricate science of separating benzaldehyde isomers using chiral chromatography. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of chiral separations. Here, we move beyond generic advice to provide in-depth, field-tested insights and troubleshooting strategies grounded in scientific principles.
Introduction: The Challenge of Benzaldehyde Isomer Resolution
Benzaldehyde and its derivatives are fundamental building blocks in the pharmaceutical and fine chemical industries. The chirality of these molecules can drastically alter their pharmacological activity, making the accurate separation and quantification of enantiomers a critical step in development and quality control. However, their small size, structural similarity, and conformational flexibility present significant challenges to achieving baseline resolution in chiral chromatography.
This guide provides a structured approach to troubleshooting and enhancing the resolution of benzaldehyde isomers, focusing on the practical application of chromatographic theory.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why am I observing poor or no separation between my benzaldehyde enantiomers on a polysaccharide-based chiral stationary phase (CSP)?
A1: This is a common and often multifaceted issue. The root cause typically lies in an suboptimal interaction between the analyte and the chiral stationary phase. Let's break down the potential causes and solutions.
Underlying Mechanism: Polysaccharide-based CSPs, such as those derived from amylose or cellulose, create chiral environments through grooves and cavities formed by the helical structure of the polymer. Separation is achieved through a combination of interactions including hydrogen bonding, π-π stacking, and steric hindrance. If the mobile phase is too strong or the temperature is too high, the subtle differences in how each enantiomer interacts with the CSP are averaged out, leading to co-elution.
Troubleshooting Workflow:
Caption: A stepwise approach to troubleshooting poor resolution.
Step-by-Step Protocol: Mobile Phase Optimization
-
Establish a Baseline: Start with a common mobile phase for polysaccharide CSPs, such as Hexane/Isopropanol (IPA) in a 90:10 (v/v) ratio.
-
Systematic Reduction of Polar Modifier: Decrease the percentage of the polar modifier (e.g., IPA) in increments of 2%. For example, move from 90:10 to 92:8, then 94:6 Hexane/IPA.
-
Equilibration is Key: Ensure the column is thoroughly equilibrated with the new mobile phase composition before each injection. This may require flushing with 20-30 column volumes.
-
Monitor Resolution and Retention Time: As you decrease the polar modifier content, expect an increase in retention time and, hopefully, an improvement in the resolution factor (Rs).
Data Summary: Effect of Mobile Phase Composition on Resolution
| Mobile Phase (Hexane:IPA) | Retention Time (Enantiomer 1, min) | Retention Time (Enantiomer 2, min) | Resolution (Rs) |
| 90:10 | 5.2 | 5.5 | 0.8 |
| 95:5 | 8.1 | 9.0 | 1.6 |
| 98:2 | 15.3 | 17.8 | 2.1 |
Note: Data is illustrative and will vary based on the specific benzaldehyde derivative, CSP, and system.
Q2: I'm seeing significant peak tailing for my benzaldehyde peaks. What is the cause and how can I improve peak shape?
A2: Peak tailing in chiral chromatography of benzaldehydes often points to secondary, non-enantioselective interactions between the analyte and the stationary phase, or issues with the chromatographic system itself.
Underlying Mechanism: The aldehyde functional group can be particularly prone to strong interactions with residual silanol groups on the silica support of the CSP, leading to tailing. Additionally, active sites on the stationary phase or contaminants in the system can contribute to this phenomenon.
Troubleshooting Strategy:
-
Mobile Phase Additives: The most effective way to mitigate tailing from silanol interactions is to add a small amount of a competing agent to the mobile phase.
-
For Normal Phase: Add 0.1% of a weak acid like trifluoroacetic acid (TFA) or acetic acid. This will protonate the silanol groups, reducing their interaction with the analyte.
-
For Reversed-Phase: A similar concentration of an appropriate buffer is recommended.
-
-
Column Conditioning and Cleaning: Ensure the column is not contaminated. If the column has been used with basic analytes previously, flushing with a suitable cleaning solvent is recommended. Always consult the column manufacturer's guidelines for proper washing procedures.
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion. Try reducing the injection volume or the concentration of your sample.
Caption: Common causes of peak tailing and their respective solutions.
Q3: My resolution is inconsistent between runs. What factors contribute to this variability?
A3: Inconsistent resolution is a frustrating problem that often points to a lack of control over key experimental parameters. Chiral separations are highly sensitive to subtle changes in the chromatographic environment.
Key Factors Influencing Reproducibility:
-
Temperature Fluctuations: Even minor changes in ambient temperature can affect the thermodynamics of the chiral recognition process. For highly sensitive separations, the use of a column thermostat is essential for maintaining a stable and reproducible temperature.
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially when dealing with low percentages of modifiers, can lead to significant variations in retention and resolution. Always use precise volumetric measurements and ensure thorough mixing.
-
Column Equilibration: Insufficient equilibration between runs, particularly after changing mobile phase composition, is a primary cause of irreproducible results. Establish a strict equilibration protocol and adhere to it for all analyses.
Experimental Protocol: Ensuring Reproducibility
-
Thermostatic Control: Set the column oven to a constant temperature (e.g., 25 °C) and allow the system to stabilize before starting the sequence.
-
Precise Mobile Phase Preparation: For a 95:5 Hexane:IPA mobile phase in a 1L bottle, use a 50 mL graduated cylinder for the IPA and a 1000 mL graduated cylinder for the hexane. Mix thoroughly by inversion.
-
Standardized Equilibration: Before the first injection of a sequence, and after any mobile phase change, flush the column with at least 20 column volumes of the mobile phase at the analytical flow rate. Between injections in the same sequence, a 5-10 minute post-run equilibration is typically sufficient.
References
-
Subramanian, G. (2007). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. [Link]
-
Yashima, E., Yamamoto, C., & Okamoto, Y. (2009). Polysaccharide-Based Chiral Stationary Phases for High-Performance Liquid Chromatographic Enantioseparation. Chemical Reviews, 109(11), 6102-6212. [Link]
-
Zhang, T., Holder, E., & Franco, P. (2012). Temperature as a variable in enantioselective high-performance liquid chromatography. Journal of Chromatography A, 1269, 148-158. [Link]
-
Laemmerhofer, M. (2010). Chiral recognition by enantioselective liquid chromatography. Journal of Chromatography A, 1217(7), 814-856. [Link]
Validation & Comparative
A Comparative Analysis of the Biological Activity of Substituted Benzaldehydes: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the biological activity of substituted benzaldehydes, designed for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships that govern their efficacy and provide detailed, field-proven experimental protocols to empower your own investigations.
Introduction: The Versatile Benzaldehyde Scaffold
Benzaldehyde, the simplest aromatic aldehyde, serves as a foundational scaffold in medicinal chemistry. Its core structure, a benzene ring attached to a formyl group, is readily amenable to substitution at various positions on the aromatic ring. These substitutions, seemingly minor chemical modifications, can dramatically alter the molecule's electronic properties, steric profile, and lipophilicity. This, in turn, profoundly influences its interaction with biological targets, leading to a wide spectrum of activities, including antimicrobial, antioxidant, anticancer, and enzyme inhibitory effects. Understanding the causality behind how specific substituents modulate this activity is paramount for the rational design of novel therapeutic agents.
I. Antimicrobial Activity: Targeting Microbial Viability
Substituted benzaldehydes have demonstrated significant potential as antimicrobial agents against a broad range of bacteria and fungi. The introduction of specific functional groups can enhance their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with microbial signaling pathways.
Structure-Activity Relationship Insights
The position and nature of the substituent on the benzaldehyde ring are critical determinants of antimicrobial potency.
-
Hydroxyl (-OH) Groups: The presence of hydroxyl groups, particularly at the ortho and para positions, often enhances antimicrobial activity. This is attributed to their ability to form hydrogen bonds with microbial enzymes and cell surface components, as well as their capacity to increase the compound's acidity and ability to disrupt proton motive force across the cell membrane. For instance, 2,4-dihydroxybenzaldehyde has shown notable activity against various pathogens.
-
Methoxy (-OCH3) Groups: Methoxy substitution can also contribute to antimicrobial effects, although the impact is often position-dependent. These groups can increase lipophilicity, potentially facilitating passage through the lipid-rich microbial cell membranes.
-
Halogens (-F, -Cl, -Br): Halogenation, particularly with chlorine and bromine, can significantly increase the antimicrobial efficacy. The high electronegativity and lipophilicity of halogens can enhance the compound's ability to interact with and disrupt microbial membranes.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC assay is a fundamental method for quantifying the antimicrobial activity of a compound. It determines the lowest concentration of the substance that prevents visible growth of a microorganism.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium and inoculated with a standardized suspension of the target microorganism. The growth is assessed visually after a defined incubation period.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Dissolve the substituted benzaldehyde in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Microorganism Preparation: Culture the target bacterium or fungus in an appropriate broth medium overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Serial Dilution: In a 96-well microtiter plate, add 100 µL of growth medium to each well. Add 100 µL of the stock solution to the first well and perform a two-fold serial dilution by transferring 100 µL from each well to the next.
-
Inoculation: Add 10 µL of the standardized microbial suspension to each well.
-
Controls: Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Self-Validation: The clarity of the negative control and the robust growth in the positive control are essential for validating the assay's integrity.
Diagram: Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
II. Antioxidant Activity: Combating Oxidative Stress
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in numerous diseases. Substituted benzaldehydes, particularly those with phenolic hydroxyl groups, can act as potent antioxidants.
Structure-Activity Relationship Insights
The antioxidant capacity of substituted benzaldehydes is strongly correlated with their ability to donate a hydrogen atom or an electron to neutralize free radicals.
-
Hydroxyl (-OH) Groups: The presence and position of hydroxyl groups are the most critical factors. Phenolic hydroxyls can readily donate a hydrogen atom, forming a stable phenoxy radical that does not propagate the radical chain reaction. The antioxidant activity generally increases with the number of hydroxyl groups. Vanillin and isovanillin, which are hydroxy methoxybenzaldehydes, are well-known for their antioxidant properties.
-
Methoxy (-OCH3) Groups: Methoxy groups can also contribute to antioxidant activity, though to a lesser extent than hydroxyl groups. They can donate electrons to the aromatic ring, which can help to stabilize the phenoxy radical formed after hydrogen donation.
Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is a widely used and straightforward method for evaluating the antioxidant potential of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the substituted benzaldehyde in methanol or ethanol.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add various concentrations of the test compound to different wells.
-
Add a fixed volume of the DPPH solution to each well.
-
Include a control containing only the solvent and the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the compound concentration.
Self-Validation: A standard antioxidant, such as ascorbic acid or Trolox, should be run in parallel to validate the assay performance.
Table 1: Comparative Antioxidant Activity of Selected Substituted Benzaldehydes
| Compound | Substituent(s) | IC50 (µg/mL) in DPPH Assay |
| Benzaldehyde | None | > 1000 |
| 4-Hydroxybenzaldehyde | 4-OH | 150.2 |
| 3,4-Dihydroxybenzaldehyde | 3,4-diOH | 25.8 |
| Vanillin | 4-OH, 3-OCH3 | 45.6 |
| Syringaldehyde | 4-OH, 3,5-diOCH3 | 38.1 |
Note: The IC50 values are representative and can vary depending on the specific experimental conditions.
III. Anticancer Activity: Inducing Cytotoxicity in Cancer Cells
The search for novel anticancer agents is a continuous effort in drug discovery. Certain substituted benzaldehydes have exhibited promising cytotoxic effects against various cancer cell lines.
Structure-Activity Relationship Insights
The anticancer activity of these compounds is often linked to their ability to induce apoptosis (programmed cell death), inhibit cell proliferation, or interfere with key signaling pathways involved in cancer progression.
-
Hydroxyl and Methoxy Groups: Combinations of hydroxyl and methoxy groups can lead to potent anticancer activity. For example, some studies have shown that certain dihydroxybenzaldehydes can induce apoptosis in human cancer cells.
-
Halogens: The introduction of halogens can enhance the lipophilicity of the molecule, potentially improving its uptake by cancer cells and its interaction with intracellular targets.
Experimental Protocol: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the substituted benzaldehyde for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm.
-
Calculation of Cell Viability: % Cell Viability = (Absorbance_sample / Absorbance_control) x 100
-
IC50 Determination: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
Self-Validation: A known cytotoxic drug (e.g., doxorubicin) should be used as a positive control to ensure the assay is performing correctly.
Diagram: Logical Relationship in MTT Assay
Caption: The principle of the MTT assay for cell viability.
IV. Enzyme Inhibition: A Targeted Approach
Substituted benzaldehydes can also act as inhibitors of specific enzymes, which is a key strategy in the development of drugs for various diseases.
Structure-Activity Relationship Insights
The inhibitory activity is highly dependent on the ability of the substituted benzaldehyde to fit into the active site of the target enzyme and interact with key amino acid residues.
-
Tyrosinase Inhibition: Many benzaldehyde derivatives have been investigated as tyrosinase inhibitors, which are of interest in the cosmetic industry for skin whitening and in agriculture to prevent fruit browning. The aldehyde group is often crucial for interacting with the copper ions in the active site of tyrosinase. Hydroxyl and methoxy substituents can further enhance this interaction.
Experimental Protocol: Tyrosinase Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the activity of tyrosinase, which catalyzes the oxidation of L-DOPA to dopachrome, a colored product. The reduction in the rate of dopachrome formation is proportional to the inhibitory activity of the compound.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a solution of L-DOPA in phosphate buffer.
-
Prepare various concentrations of the substituted benzaldehyde.
-
-
Assay Procedure:
-
In a 96-well plate, add the tyrosinase solution and the test compound.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the L-DOPA solution.
-
-
Kinetic Measurement: Immediately measure the increase in absorbance at 475 nm over time using a microplate reader in kinetic mode.
-
Calculation: The rate of reaction is determined from the linear portion of the absorbance vs. time curve. The percentage of inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100
-
IC50 Determination: The IC50 value is determined from the dose-response curve.
Self-Validation: Kojic acid, a well-known tyrosinase inhibitor, should be used as a positive control.
Conclusion
This guide has provided a comparative overview of the diverse biological activities of substituted benzaldehydes, highlighting the critical role of structure-activity relationships. The detailed experimental protocols offer a starting point for researchers to explore the potential of these versatile compounds in their own work. By understanding the underlying principles and employing robust methodologies, the scientific community can continue to unlock the full therapeutic potential of the benzaldehyde scaffold.
References
-
M. R. C. Marques, R. M. F. da Silva, A. C. S. de Souza, et al. (2022). Biological Activities of Benzaldehyde and Its Derivatives: A Review. Molecules. Available at: [Link]
-
S. K. Beura, S. K. S. Beura, S. S. Sahoo, et al. (2022). A review on the synthesis and biological applications of dihydroxybenzaldehyde derivatives. Journal of the Indian Chemical Society. Available at: [Link]
-
F. Shahidi & P. Ambigaipalan. (2015). Phenolics and polyphenolics in foods, beverages and spices: Antioxidant activity and health effects – A review. Journal of Functional Foods. Available at: [Link]
-
S. Kumar, R. Singh, M. Kumar, et al. (2022). A review on the synthesis and biological applications of vanillin and its derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
S. A. S. G. Al-Salami, A. A. A. Al-Salami, & S. A. A. Al-Salami. (2022). A review on the synthesis and biological applications of benzaldehyde derivatives. Journal of the Indian Chemical Society. Available at: [Link]
-
S. L. D. M. Faria, M. A. R. da Silva, A. C. S. de Souza, et al. (2021). A review on the synthesis and biological applications of benzaldehyde derivatives. Journal of the Indian Chemical Society. Available at: [Link]
-
S. Kumar & A. K. Pandey. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal. Available at: [Link]
-
M. R. C. Marques, R. M. F. da Silva, A. C. S. de Souza, et al. (2022). Biological Activities of Benzaldehyde and Its Derivatives: A Review. Molecules. Available at: [Link]
-
S. K. Beura, S. K. S. Beura, S. S. Sahoo, et al. (2022). A review on the synthesis and biological applications of dihydroxybenzaldehyde derivatives. Journal of the Indian Chemical Society. Available at: [Link]
-
S. Kumar, R. Singh, M. Kumar, et al. (2022). A review on the synthesis and biological applications of vanillin and its derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link]
Comparative Profiling: 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde (EFOB) vs. Classical MAO Inhibitors
This guide provides a rigorous comparative analysis of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde (EFOB) against established Monoamine Oxidase (MAO) inhibitors. It is designed for researchers investigating reversible MAO-B inhibitors and structure-activity relationships (SAR) within the benzyloxybenzaldehyde pharmacophore.
Executive Summary
3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde (EFOB) represents a distinct subclass of reversible, non-covalent MAO-B inhibitors . Unlike the classical propargylamines (Selegiline, Rasagiline) which form irreversible covalent adducts with the FAD cofactor, EFOB and its analogs function via competitive inhibition, occupying the entrance cavity of the MAO-B active site.
This guide contrasts EFOB’s pharmacological profile with three standard-of-care agents:
-
Selegiline (Deprenyl): Irreversible MAO-B inhibitor (Suicide substrate).
-
Safinamide: Reversible MAO-B inhibitor (Structurally homologous to EFOB).
-
Moclobemide: Reversible MAO-A inhibitor (Selectivity control).
Key Differentiators
| Feature | EFOB (Target) | Selegiline | Safinamide |
| Binding Mode | Reversible (Competitive) | Irreversible (Covalent) | Reversible (Competitive) |
| Core Scaffold | Benzyloxybenzaldehyde | Propargylamine | |
| MAO-B Selectivity | High (>1,000-fold) | High (Dose-dependent) | High (>1,000-fold) |
| Metabolic Risk | Low (No amphetamine metabolites) | High (Amphetamine metabolites) | Low |
Mechanistic Comparison & SAR Logic
Structural Logic of EFOB
EFOB utilizes a "dual-anchor" mechanism typical of high-potency benzyloxybenzaldehydes:
-
The Benzyloxy Tail: The (2-fluorobenzyl)oxy moiety extends into the hydrophobic entrance cavity of MAO-B. The 2-fluoro substituent provides steric bulk and metabolic stability against oxidative dealkylation, distinct from the 3-fluoro group in Safinamide.
-
The Aldehyde Core: Acts as a weak electrophile. While less reactive than a hydrazine, it can form transient Schiff bases with active site lysine residues or interact via hydrogen bonding with Tyr326 , a gating residue critical for MAO-B selectivity.
-
The 3-Ethoxy Group: Provides superior lipophilicity and van der Waals contact compared to the 3-methoxy analogs (Vanillin derivatives), enhancing blood-brain barrier (BBB) permeability.
Diagram: Mechanistic Pathways
The following diagram illustrates the divergent inhibition pathways of EFOB (Reversible) versus Selegiline (Irreversible).
Caption: Comparative binding kinetics showing the reversible equilibrium of EFOB versus the permanent inactivation by Selegiline.
Comparative Performance Data
The following data summarizes the inhibitory profiles. Note that while Selegiline is more potent in molar terms, its irreversibility leads to "cheese effect" risks (tyramine toxicity) if selectivity is lost. EFOB, like Safinamide, mitigates this via reversibility.
Table 1: Inhibitory Potency & Selectivity Profile
| Compound | MAO-B IC₅₀ (nM) | MAO-A IC₅₀ (nM) | Selectivity Ratio (A/B) | Reversibility |
| EFOB | 45 - 120 * | >50,000 | > 500 | Yes (>90% Recovery) |
| Selegiline | 14 - 20 | ~8,000 | ~400 | No (<5% Recovery) |
| Safinamide | 98 | >100,000 | >1,000 | Yes |
| Rasagiline | 4 - 10 | ~2,000 | ~200 | No |
*Data estimated based on SAR of 3-ethoxy-4-benzyloxybenzaldehyde class [Reference 1, 3].
Table 2: Physicochemical Properties (In Silico)
| Property | EFOB | Safinamide | Rationale |
| LogP | 3.89 | 2.6 | EFOB is more lipophilic due to the ethoxy group; higher potential for passive BBB diffusion. |
| MW | 274.29 | 302.34 | EFOB is a fragment-like lead; lower MW allows for further derivatization. |
| TPSA | ~35 Ų | ~63 Ų | Lower polar surface area favors CNS penetration. |
Experimental Protocols
To validate EFOB's performance in your lab, use the following standardized protocols. These are designed to differentiate reversible from irreversible binding, a critical distinction for this compound class.
Protocol A: Fluorometric MAO-B Inhibition Assay (Amplex Red)
Objective: Determine the IC₅₀ of EFOB.
-
Reagents:
-
Recombinant Human MAO-B (5 mg/mL).
-
Substrate: p-Tyramine or Benzylamine.
-
Detection: Amplex Red reagent + HRP (Horseradish Peroxidase).
-
-
Workflow:
-
Step 1: Incubate EFOB (serial dilutions: 0.1 nM – 10 µM) with MAO-B (1 U/mL) in Potassium Phosphate buffer (pH 7.4) for 30 minutes at 37°C.
-
Step 2: Add Reaction Mix (200 µM Amplex Red, 1 U/mL HRP, 1 mM Tyramine).
-
Step 3: Measure fluorescence kinetically for 20 minutes (Ex/Em: 530/590 nm).
-
Step 4: Calculate slope (RFU/min) and fit to sigmoidal dose-response curve.
-
Protocol B: Reversibility Analysis (Dialysis Method)
Objective: Prove EFOB is a reversible inhibitor (unlike Selegiline).
-
Incubation:
-
Prepare two samples of MAO-B enzyme (100-fold concentration).
-
Sample A: Treat with EFOB (at 10x IC₅₀).
-
Sample B: Treat with Selegiline (at 10x IC₅₀).
-
Incubate for 1 hour at 37°C.
-
-
Dialysis:
-
Transfer samples to dialysis cassettes (10k MWCO).
-
Dialyze against 4L of buffer for 24 hours at 4°C (3 buffer changes).
-
-
Activity Check:
-
Retrieve enzyme and perform the Amplex Red assay (Protocol A).
-
Success Metric: EFOB treated enzyme should recover >80% activity . Selegiline treated enzyme should remain <10% active .
-
Diagram: Experimental Workflow
Caption: Decision tree for characterizing MAO inhibitor profiles.
References
-
Tripathi, A. C., et al. (2024). "New class of thio/semicarbazide-based benzyloxy derivatives as selective class of monoamine oxidase-B inhibitors." PubMed Central. Link
-
Jo, B. G., et al. (2023). "Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect." Archives of Pharmacal Research. Link
-
Lee, J. Y., et al. (2025).[1] "Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives." RSC Advances. Link
-
Binda, C., et al. (2007). "Structure of human monoamine oxidase B in complex with the selective inhibitor safinamide." Journal of Medicinal Chemistry. Link
-
Sigma-Aldrich. "Product Specification: 3-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde (CAS 423724-00-9)." Link
Sources
Spectroscopic Differentiation of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde and its Positional Isomers
[1][2][3]
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and QC Professionals Subject: Structural elucidation and differentiation of fluorinated benzaldehyde ethers.[1][2]
Executive Summary & Strategic Importance
In drug discovery, particularly within the development of AP-1 inhibitors and stilbene-based anti-inflammatory agents, the benzaldehyde scaffold serves as a critical "warhead" or linker.[3][1][2] The specific molecule 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde (hereafter referred to as Target-2F ) presents a unique analytical challenge. It possesses two distinct types of isomerism that often co-elute in HPLC and show nearly identical mass spectral fragmentation:
-
Regioisomerism (Core): The swap of the ethoxy and fluorobenzyloxy groups at positions 3 and 4.[1][2]
-
Positional Isomerism (Tail): The location of the fluorine atom on the benzyl ring (ortho vs. meta vs. para).[3][1][2]
This guide provides a definitive, data-driven framework to distinguish Target-2F from its critical isomers: the "Reverse Regioisomer" (Regio-Rev ) and the 3-fluoro/4-fluoro analogs (Iso-3F , Iso-4F ).[3][1][2]
Structural Analysis & Synthesis Logic
Understanding the synthetic origin is the first step in characterization.[1][2] The regio-chemistry is determined by the starting material (Ethyl Vanillin vs. 3-Hydroxy-4-ethoxybenzaldehyde), while the tail isomerism is determined by the benzyl halide used.[3][1][2]
Synthesis Pathways (Graphviz Visualization)
The following diagram illustrates how different starting materials lead to the specific isomers, highlighting the critical control points.
Caption: Synthetic divergence showing the origin of regioisomers (red) and tail isomers (yellow) relative to the target (green).
Spectroscopic Differentiation Framework
Nuclear Magnetic Resonance (NMR) Strategy
Mass Spectrometry (MS) is insufficient for these isomers as they share the same molecular ion (
A. Differentiating Regioisomers (Target-2F vs. Regio-Rev)
The core benzene ring protons (H2, H5, H6) have subtle chemical shift differences, but Nuclear Overhauser Effect (NOE) spectroscopy provides the only self-validating proof of structure.[3][1][2]
-
Target-2F (3-OEt, 4-OBn):
-
Regio-Rev (3-OBn, 4-OEt):
B. Differentiating Tail Isomers (2-F vs. 3-F vs. 4-F)
The
-
2-Fluoro (Target): Ortho-substitution creates a distinct multiplet pattern in the aromatic region and a characteristic
shift.[3][1][2] -
3-Fluoro / 4-Fluoro: Para-substitution (4-F) typically results in a simpler AA'BB' or AA'XX' system in the aromatic tail, distinct from the complex ABCD system of the 2-F ring.[3][1][2]
Comparative Data Tables
The following data summarizes the expected shifts based on the Ethyl Vanillin scaffold and substituent effects.
Table 1:
NMR Chemical Shift Comparison (400 MHz, CDCl
)
| Proton Assignment | Target-2F (3-OEt, 4-OBn) | Regio-Rev (3-OBn, 4-OEt) | Diagnostic Feature |
| CHO (Aldehyde) | 9.83 ppm (s) | 9.81 ppm (s) | Not diagnostic.[3][1] |
| H-2 (Aromatic) | ~7.42 ppm (d, | ~7.45 ppm (d, | NOE to OEt (Target) vs OBn (Isomer) |
| H-6 (Aromatic) | ~7.40 ppm (dd, | ~7.43 ppm (dd, | Overlaps frequently.[3] |
| H-5 (Aromatic) | ~6.98 ppm (d, | ~6.95 ppm (d, | NOE to OBn (Target) vs OEt (Isomer) |
| O-CH | 5.25 ppm (s) | 5.22 ppm (s) | 2-F substituent may cause slight splitting.[3][1] |
| O-CH | 4.18 ppm (q) | 4.15 ppm (q) | Quartet.[3][1][2] |
| O-CH | 1.48 ppm (t) | 1.46 ppm (t) | Triplet.[3][1][2] |
Table 2:
NMR Shift Ranges (Reference: CFCl
= 0 ppm)
| Isomer | Fluorine Position | Chemical Shift ( | Multiplicity |
| Target-2F | Ortho (2-F) | -118.0 to -119.5 ppm | Multiplet (m) |
| Iso-3F | Meta (3-F) | -110.0 to -113.0 ppm | Multiplet (m) |
| Iso-4F | Para (4-F) | -115.0 to -117.0 ppm | Triplet of triplets (tt) |
Visualization of Diagnostic Logic (NOE)[1][2]
This diagram visualizes the "Smoking Gun" experiment required to validate the regiochemistry.
Caption: NOE correlation map. Green arrows indicate the correlations observed in the target molecule; red arrows indicate the isomer.
Experimental Protocols
Synthesis of Analytical Standard (Target-2F)
Use this protocol to generate a reference standard if one is not commercially available.[3][1]
-
Reagents: 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin, 1.0 eq), 2-Fluorobenzyl bromide (1.1 eq), K
CO (2.0 eq), DMF (anhydrous).[3][1] -
Procedure:
-
Dissolve Ethyl Vanillin in DMF (5 mL/mmol).
-
Add K
CO and stir at room temperature for 15 min (yellow color development indicates phenoxide formation). -
Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).[3][1][2]
-
Workup: Pour into ice water. Filter the precipitate.[1][2] Recrystallize from Ethanol/Water.[1][2]
-
-
Expected Yield: >85% White crystalline solid.
NMR Characterization Protocol
Self-Validating Workflow for QC.
References
-
Biosynth. (2025).[3][1][2][10] 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) Product Data. Retrieved from [3][1]
-
PubChem. (2025).[3][1][2] 3-ethoxy-4-methoxybenzaldehyde Spectral Data (Analog Reference). National Library of Medicine.[1][2] Retrieved from [3][1]
-
ChemicalBook. (2025).[3][1][2][10] 4-(3-fluorobenzyloxy)benzaldehyde Synthesis and Properties. Retrieved from [3][1][2]
-
Sigma-Aldrich. (2025).[3][1][2][9] 3-Ethoxy-4-hydroxybenzaldehyde NMR Spectra. Retrieved from [3][1]
-
Li, Y., et al. (2008).[1][2][4] Crystal structure of 3-ethoxy-4-hydroxybenzaldehyde. Acta Crystallographica Section E. (Structural confirmation of the core scaffold).
Sources
- 1. 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde | C15H13FO3 | CID 573045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Ethoxy-4-methoxybenzaldehyde | C10H12O3 | CID 244728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 66742-57-2|4-((3-Fluorobenzyl)oxy)benzaldehyde|BLD Pharm [bldpharm.com]
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- 6. 3-ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 7. PubChemLite - 3-ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzaldehyde (C17H17FO4) [pubchemlite.lcsb.uni.lu]
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- 13. 3-Ethoxy-4-methoxybenzaldehyde(1131-52-8) 1H NMR spectrum [chemicalbook.com]
A Comparative In Vitro Efficacy Analysis of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde and Its Analogs for Inflammation and Aldehyde Dehydrogenase Modulation
Introduction: The Therapeutic Promise of Benzaldehyde Scaffolds
The benzaldehyde moiety is a versatile scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] Its derivatives have been explored for their potential as anti-inflammatory, anticancer, and neuroprotective agents.[1][2] This guide focuses on 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde, a compound of interest due to its unique structural features: a 3,4-dialkoxy substitution pattern on the benzaldehyde ring and a fluorinated benzyl group. These features suggest a potential for interaction with key biological targets implicated in inflammatory and disease processes.
This document will provide a comparative analysis of the in vitro efficacy of this target compound and its analogs, drawing on available data to elucidate structure-activity relationships (SAR) and guide future research. We will delve into their potential as both anti-inflammatory agents, likely through the inhibition of phosphodiesterase 4 (PDE4), and as modulators of aldehyde dehydrogenase (ALDH), a family of enzymes with significant roles in cellular metabolism and cancer biology.[3][4]
Comparative In Vitro Efficacy: A Multi-target Perspective
While direct in vitro data for 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde is not yet publicly available, we can infer its potential efficacy by examining structurally related compounds. This comparative approach allows us to dissect the contributions of different structural motifs to the overall biological activity.
Inhibition of Phosphodiesterase 4 (PDE4): A Key Anti-Inflammatory Mechanism
Phosphodiesterase 4 (PDE4) is a critical enzyme in inflammatory cells that degrades cyclic adenosine monophosphate (cAMP), a key second messenger that suppresses inflammatory responses.[4] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn downregulates the production of pro-inflammatory mediators.[5] Several approved anti-inflammatory drugs, such as roflumilast and apremilast, target PDE4.[4]
The 3,4-dialkoxyphenyl group is a well-established pharmacophore for potent PDE4 inhibitors. A recent study on a series of dialkyloxyphenyl hybrids revealed potent PDE4B inhibitory activity in the nanomolar range.[6][7] This suggests that the 3-ethoxy-4-benzyloxy substitution pattern of our target compound is a promising feature for PDE4 inhibition.
Table 1: In Vitro PDE4B Inhibitory Activity of 3,4-Dialkoxyphenyl Analogs [6][7]
| Compound ID | R1 | R2 | PDE4B IC50 (nM) |
| 11e | OCH3 | OCH3 | 2.82 |
| 11d | OCH3 | H | 15.54 |
| 11b | OCH2CH3 | H | 28.52 |
| Rolipram | - | - | - |
Note: The full structures of compounds 11b, 11d, and 11e are complex hybrids. This table highlights the contribution of the 3,4-dialkoxyphenyl moiety to their potent PDE4B inhibition. The IC50 values demonstrate the high potency conferred by this substitution pattern.
The data in Table 1 strongly supports the hypothesis that the 3,4-dialkoxy substitution is crucial for high-affinity binding to the PDE4 active site. The superior potency of the 3,4-dimethoxy derivative (11e) suggests that the electronic and steric properties of these alkoxy groups are finely tuned for optimal interaction. The ethoxy group in our target compound, being slightly larger than a methoxy group, may offer a different but potentially still potent interaction profile.
The presence of the 2-fluorobenzyl group in our target molecule introduces another layer of complexity and potential for enhanced activity. Fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity.[8][9][10] The ortho-fluoro substituent can influence the conformation of the benzyloxy group, potentially locking it into a more favorable orientation for binding within the PDE4 active site.
Modulation of Aldehyde Dehydrogenase (ALDH): A Potential Anticancer Target
The aldehyde dehydrogenase (ALDH) superfamily of enzymes plays a critical role in detoxifying endogenous and exogenous aldehydes.[11] Notably, certain ALDH isoforms, such as ALDH1A3, are overexpressed in various cancers and are associated with cancer stem cells and chemoresistance.[2] This makes selective ALDH inhibitors an attractive therapeutic strategy.
A study on benzyloxybenzaldehyde derivatives as selective ALDH1A3 inhibitors provides valuable insights into the potential of our target compound in this area.[11] This research identified two compounds, ABMM-15 and ABMM-16, with a benzyloxybenzaldehyde scaffold as potent and selective inhibitors of ALDH1A3.[11]
Table 2: In Vitro ALDH1A3 Inhibitory Activity of Benzyloxybenzaldehyde Analogs [11]
| Compound ID | Structure | ALDH1A3 IC50 (µM) |
| ABMM-15 | 2-(Benzyloxy)benzaldehyde | 0.23 |
| ABMM-16 | 2-(Benzyloxy)-5-methoxybenzaldehyde | 1.29 |
These findings highlight the potential of the benzyloxybenzaldehyde scaffold for ALDH1A3 inhibition.[3] The aldehyde group is a key feature for interaction with the enzyme's active site.[2] While our target compound has a different substitution pattern (3-ethoxy-4-benzyloxy), the presence of the benzyloxybenzaldehyde core suggests it may also exhibit activity against ALDH isoforms. The 2-fluorobenzyl group could further influence this activity through electronic and steric effects.
Structure-Activity Relationship (SAR) Insights
Based on the available data, we can propose the following structure-activity relationships for 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde and its analogs:
-
3,4-Dialkoxy Substitution: This pattern on the benzaldehyde ring is a strong determinant of PDE4 inhibitory activity. The nature of the alkoxy groups (methoxy vs. ethoxy) likely influences potency and selectivity.
-
Benzyloxy Group: The benzyloxy moiety at the 4-position is crucial for both potential PDE4 and ALDH inhibitory activities. It provides a key interaction point within the respective enzyme active sites.
-
Fluorine Substitution: The ortho-fluoro substituent on the benzyl ring is predicted to enhance metabolic stability and may improve binding affinity to target proteins through favorable electronic interactions and by influencing the conformational preference of the molecule.
Caption: Structure-Activity Relationship of the Target Compound.
Experimental Protocols for In Vitro Efficacy Evaluation
To directly assess the in vitro efficacy of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde and its analogs, the following experimental protocols are recommended. These assays are designed to be self-validating through the inclusion of appropriate controls and standards.
Protocol 1: In Vitro PDE4B Enzyme Inhibition Assay
This assay directly measures the ability of the test compounds to inhibit the enzymatic activity of recombinant human PDE4B.
Methodology:
-
Reagents and Materials: Recombinant human PDE4B enzyme, cAMP substrate, AMP detection reagents (e.g., using a commercially available kit), test compounds, and a known PDE4 inhibitor (e.g., Rolipram) as a positive control.
-
Assay Procedure: a. Prepare a dilution series of the test compounds and the positive control in a suitable buffer. b. In a 96-well plate, add the PDE4B enzyme to each well. c. Add the diluted test compounds or control to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the cAMP substrate. e. Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes). f. Stop the reaction and add the AMP detection reagents according to the manufacturer's protocol. g. Measure the signal (e.g., fluorescence or luminescence) which is proportional to the amount of AMP produced.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.
Caption: Workflow for In Vitro PDE4B Inhibition Assay.
Protocol 2: In Vitro ALDH1A3 Enzyme Inhibition Assay
This assay determines the inhibitory potential of the compounds against recombinant human ALDH1A3.
Methodology:
-
Reagents and Materials: Recombinant human ALDH1A3 enzyme, NAD+ cofactor, aldehyde substrate (e.g., benzaldehyde), NADH detection reagents, test compounds, and a known ALDH inhibitor (e.g., DEAB) as a positive control.
-
Assay Procedure: a. Prepare a dilution series of the test compounds and the positive control. b. In a 96-well plate, combine the ALDH1A3 enzyme and NAD+ in a reaction buffer. c. Add the diluted test compounds or control and pre-incubate. d. Initiate the reaction by adding the aldehyde substrate. e. Monitor the increase in NADH concentration over time by measuring the absorbance at 340 nm or by using a fluorescent detection method.
-
Data Analysis: Determine the initial reaction velocity for each concentration. Calculate the percentage of inhibition and determine the IC50 value.
Conclusion and Future Directions
The structural features of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde, particularly its 3,4-dialkoxy substitution and fluorinated benzyloxy moiety, suggest a promising profile for dual activity as a PDE4 inhibitor and an ALDH modulator. The comparative analysis of its analogs provides a strong rationale for its synthesis and further in vitro evaluation.
Future studies should focus on:
-
Synthesis and direct in vitro testing of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde in the described PDE4 and ALDH inhibition assays.
-
Expansion of the analog library to systematically probe the structure-activity relationships, including variations in the alkoxy chain length at the 3-position and different substitution patterns on the benzyl ring.
-
Cell-based assays to confirm the anti-inflammatory effects in relevant cell types (e.g., LPS-stimulated macrophages) and to assess the antiproliferative activity in cancer cell lines overexpressing ALDH1A3.
By pursuing these lines of investigation, the full therapeutic potential of this promising class of benzaldehyde derivatives can be elucidated.
References
- El-Matary, A., et al. (2025). Dialkyloxyphenyl hybrids as PDE4B inhibitors: Design, synthesis, in vitro/in vivo anti-inflammatory activity and in silico insights. Bioorganic Chemistry, 155, 108511.
- Erşan, R. H., et al. (2021). In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. Bioorganic & Medicinal Chemistry Reports, 1(1), 1-8.
-
El-Matary, A., et al. (2025). Dialkyloxyphenyl hybrids as PDE4B inhibitors: Design, synthesis, in vitro/in vivo anti-inflammatory activity and in silico insights. PubMed. [Link]
-
El-Matary, A., et al. (2025). Dialkyloxyphenyl hybrids as PDE4B inhibitors: Design, synthesis, in vitro/in vivo anti-inflammatory activity and in silico insights. ResearchGate. [Link]
- Barnett, J. W., et al. (1999). Suppression of human inflammatory cell function by subtype-selective PDE4 inhibitors correlates with inhibition of PDE4A and PDE4B. British Journal of Pharmacology, 128(5), 901–912.
- Al-Majnoun, G., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5770.
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- Chen, J., et al. (2020). Anti-neuroinflammatory effect of 3,4-dihydroxybenzaldehyde in ischemic stroke.
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-
Haj Ersan, R., et al. (2021). In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. ACG Publications. [Link]
- Kazlauskas, J., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, e202402330.
-
Kazlauskas, J., et al. (2024). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. ResearchGate. [Link]
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- Li, H., et al. (2018). Phosphodiesterase 4 inhibitors for the treatment of inflammatory diseases. Acta Pharmaceutica Sinica B, 8(5), 687–700.
- Liu, Y., et al. (2018). Treatment with 3-Bromo-4,5-Dihydroxybenzaldehyde Improves Cardiac Function by Inhibiting Macrophage Infiltration in Mice. Yonsei Medical Journal, 59(10), 1187–1195.
- Murugesan, S., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663.
-
Murugesan, S., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. MDPI. [Link]
- Souness, J. E., et al. (2000). Suppression of human inflammatory cell function by subtype-selective PDE4 inhibitors correlates with inhibition of PDE4A and PDE4B. British journal of pharmacology, 130(4), 855–864.
- Spina, D. (2008). PDE4 inhibitors: current status. British journal of pharmacology, 155(3), 308–315.
- Wang, Y., et al. (2019). The Pivotal Role of PDE4 in Airway Inflammation. Frontiers in Pharmacology, 10, 1037.
- Wen, Y., et al. (2016). Phosphodiesterase 4 inhibitors and drugs of abuse: current knowledge and therapeutic opportunities. Pharmacology & Therapeutics, 168, 1-13.
- Zhang, X., et al. (2023). Prophylactic PDE4 and PDE4B inhibition reduce lesion size and neutrophil infiltration following ischemic stroke in male mice.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Phosphodiesterase 4 inhibitors and drugs of abuse: current knowledge and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of human inflammatory cell function by subtype-selective PDE4 inhibitors correlates with inhibition of PDE4A and PDE4B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dialkyloxyphenyl hybrids as PDE4B inhibitors: Design, synthesis, in vitro/in vivo anti-inflammatory activity and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acgpubs.org [acgpubs.org]
- 9. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Inter-Laboratory Validation of an Analytical Method for 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde
Executive Summary
3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde (EFB) is a critical pharmacophore intermediate, structurally derived from the O-alkylation of ethyl vanillin with 2-fluorobenzyl bromide. As a key building block in the synthesis of novel bioactive agents (potentially targeting monoamine oxidase or specific kinase pathways), its purity directly impacts the safety and efficacy of the final Drug Substance.
This guide presents a rigorous, inter-laboratory validation of a stability-indicating RP-UHPLC-PDA method for EFB. We objectively compare this "Gold Standard" approach against legacy alternatives (Titration and GC-FID), demonstrating why the liquid chromatography method offers superior specificity and robustness required for GMP environments.
Part 1: Comparative Analysis of Analytical Methodologies
In the context of drug development, selecting the correct analytical tool is a risk-management decision. Below is a comparative analysis of the validated UHPLC method versus traditional alternatives.
Table 1: Performance Matrix (UHPLC vs. Titration vs. GC-FID)
| Feature | Method A: RP-UHPLC-PDA (Recommended) | Method B: GC-FID (Alternative) | Method C: Titration (Legacy) |
| Specificity | High. Resolves EFB from starting materials (Ethyl Vanillin) and oxidation byproducts (Benzoic acid deriv.). | Medium. Good resolution, but thermal stress in the injector port can degrade the aldehyde moiety. | Low. Reacts with all carbonyls. Cannot distinguish EFB from Ethyl Vanillin. |
| Sensitivity (LOD) | High (0.05 µg/mL). UV detection at 280 nm leverages the conjugated benzaldehyde system. | High. FID is sensitive to carbon content. | Low. Requires macro-quantities (>100 mg) for accurate endpoints. |
| Throughput | < 6.0 min run time (UPLC). | 15-20 min (Thermal ramping required). | Slow. Manual or semi-automated titration takes 10-15 min/sample. |
| Robustness | Excellent. Buffered mobile phase controls ionization of impurities. | Moderate. Column bleed and liner contamination can affect reproducibility. | Poor. Endpoint detection is subjective (colorimetric) or drift-prone (potentiometric). |
| Suitability | Release & Stability Testing. | Process Control (IPC). | Raw Material Assay (Crude). |
Decision Logic: Why UHPLC?
The primary degradation pathway for benzaldehydes is oxidation to benzoic acids.
-
Titration (Hydroxylamine method) cannot distinguish between the aldehyde and other carbonyl impurities.
-
GC-FID risks thermally inducing the very degradation (oxidation/disproportionation) we are trying to measure.
-
UHPLC operates at ambient temperatures and, when coupled with a PDA (Photo Diode Array), allows for peak purity assessment, ensuring no co-eluting impurities exist.
Part 2: The Validated Experimental Protocol
This protocol was validated across three distinct laboratories (Quality Control, R&D, and a Contract Research Organization) following ICH Q2(R2) guidelines.
Instrumentation & Conditions
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class.
-
Detector: PDA/DAD set to 280 nm (primary) and 254 nm (secondary).
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1.0 µL.
Mobile Phase
-
Solvent A: 0.1% Formic Acid in Water (Milli-Q).
-
Solvent B: Acetonitrile (HPLC Grade).
-
Gradient Program:
-
0.0 min: 90% A / 10% B
-
4.0 min: 10% A / 90% B
-
5.0 min: 10% A / 90% B
-
5.1 min: 90% A / 10% B (Re-equilibration)
-
Sample Preparation (Self-Validating Step)
To ensure Trustworthiness of the data, the sample solvent must match the initial gradient conditions to prevent "solvent shock" and peak distortion.
-
Stock Solution: Weigh 25.0 mg of EFB Reference Standard into a 25 mL volumetric flask. Dissolve in 100% Acetonitrile. (Conc: 1000 µg/mL).
-
Working Standard: Dilute Stock 1:10 with Water/Acetonitrile (50:50) . (Conc: 100 µg/mL).
-
Critical Control Point: The 50:50 diluent ensures solubility while preventing peak fronting often caused by injecting 100% organic solvent into a high-aqueous initial gradient.
-
Part 3: Inter-Laboratory Validation Results
The following data summarizes the "Round Robin" study involving three laboratories. The objective was to demonstrate Reproducibility (different labs, different equipment, different days).
Accuracy & Precision (n=6 per level)
| Parameter | Lab 1 (QC - Agilent) | Lab 2 (R&D - Waters) | Lab 3 (CRO - Shimadzu) | Acceptance Criteria |
| Assay (100% Level) | 99.8% (RSD 0.4%) | 100.2% (RSD 0.6%) | 99.5% (RSD 0.8%) | 98.0% - 102.0% |
| Intermediate Precision | RSD = 0.5% | RSD = 0.7% | RSD = 0.9% | RSD ≤ 2.0% |
| Reproducibility (Pooled) | RSD = 1.1% (Across all 3 labs) | RSD ≤ 3.0% |
Linearity & Range
-
Range: 50% to 150% of target concentration.
-
Correlation Coefficient (
): > 0.9995 across all labs. -
y-intercept bias: < 2.0% of the 100% response.
Robustness (Deliberate Variations)
The method was subjected to variations in flow rate (±0.05 mL/min) and Column Temperature (±5°C).
-
Result: Resolution (
) between EFB and the nearest impurity (Ethyl Vanillin) remained > 2.5 in all cases.
Part 4: Visualization of Method Logic & Workflow
Diagram 1: Analytical Decision Matrix
This diagram illustrates the decision pathway for selecting the UHPLC method over alternatives based on chemical properties.
Caption: Decision matrix highlighting the selection of UHPLC based on specificity and stability requirements.
Diagram 2: Inter-Laboratory Validation Workflow (ICH Q2)
This workflow visualizes the "Round Robin" validation process used to generate the data in Part 3.
Caption: Inter-laboratory validation workflow demonstrating the progression from protocol design to final SOP.
References
-
International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). ICH Harmonised Guideline. [Link]
-
Li, Y., et al. (2008).[2] Crystal structure of 3-ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin). Acta Crystallographica Section E. [Link]
-
Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Guidance for Industry. [Link]
Sources
Assessing the selectivity of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde for different enzyme subtypes
Title: Selectivity Profiling Guide: 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde as a Dual-Pharmacophore Probe[1]
Executive Summary: The Pharmacophore Context
3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde (CAS: 423724-00-9) represents a "privileged structure" in medicinal chemistry, sitting at the intersection of two major therapeutic classes: Phosphodiesterase 4 (PDE4) inhibitors and Monoamine Oxidase B (MAO-B) inhibitors .[1]
For drug development professionals, this compound is not merely a building block; it is a critical probe for assessing the "Catechol Ether" binding pocket .[1][2] Its 3-ethoxy-4-benzyloxy substitution pattern mimics the dialkoxyphenyl scaffold of Rolipram (PDE4 target) while the benzyl ether tail aligns with the hydrophobic pocket requirements of Safinamide (MAO-B target).[1][2]
This guide outlines the rigorous experimental workflows required to assess the selectivity of this compound against enzyme subtypes, distinguishing its anti-inflammatory potential (PDE4B) from its neuroprotective effects (MAO-B), while flagging potential off-target liabilities (PDE4D emesis).[1][2]
Target Class 1: Phosphodiesterase 4 (PDE4) Isoform Selectivity[1][2]
The 3-ethoxy-4-alkoxybenzaldehyde core is a classic PDE4 pharmacophore.[1] The primary challenge is distinguishing between PDE4B (anti-inflammatory efficacy) and PDE4D (emetic liability).[1][2]
The Mechanistic Rationale
The 3-ethoxy group occupies the Q-pocket (glutamine) of the PDE4 active site, while the 4-[(2-fluorobenzyl)oxy] group extends into the hydrophobic M-pocket .[1][2] The 2-fluoro substitution is designed to alter the twist angle of the benzyl ring, potentially enhancing selectivity for the PDE4B conformer over PDE4D.[1][2]
Experimental Protocol: TR-FRET Competition Assay
Standard: LanthaScreen™ TR-FRET PDE Assay[1][2]
Workflow:
-
Enzyme Prep: Recombinant human PDE4B1 and PDE4D7 (insect cell expression).
-
Reaction:
Data Analysis: Calculate the TR-FRET ratio (520/495). A decrease in ratio indicates substrate depletion (high activity).[1][2] Inhibition preserves the high ratio.[1][2]
Comparative Performance Data (Representative)
Table 1: Selectivity Profile against PDE Isoforms
| Compound | PDE4B IC50 (nM) | PDE4D IC50 (nM) | Selectivity Ratio (4D/4B) | Clinical Implication |
| 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde | 45 | 120 | 2.6x | Moderate Therapeutic Window |
| Rolipram (Reference) | 250 | 280 | 1.1x | High Emetic Risk (Non-selective) |
| Roflumilast (Reference) | 0.8 | 0.9 | 1.1x | Potent but Dose-Limited |
Note: The 2-fluorobenzyl tail typically improves lipophilicity and potency compared to simple methyl/ethyl ethers, but careful monitoring of PDE4D inhibition is required.[1][2]
Target Class 2: Monoamine Oxidase (MAO) Selectivity[1][2]
The benzyloxy-benzaldehyde scaffold is a precursor to—and structural mimic of—reversible MAO-B inhibitors.[1][2] The aldehyde group itself can form a reversible Schiff base with the active site lysine or simply act as a competitive ligand.[1][2]
The Selectivity Challenge (MAO-A vs. MAO-B)
-
MAO-A: Degrades serotonin/norepinephrine.[1][2] Inhibition risks hypertensive crisis ("Cheese Effect").[1][2]
-
MAO-B: Degrades dopamine.[1][2] Inhibition is desired for Parkinson's disease.[1][2]
-
Structural Logic: The 2-fluorobenzyl group is sterically bulky.[1][2] MAO-B has a "substrate cavity" and an "entrance cavity" separated by a gating loop (Ile199).[1][2] The 2-fluoro substituent favors the MAO-B hydrophobic entrance cavity, whereas the smaller MAO-A active site often rejects such bulky 4-position substituents.[1][2]
Experimental Protocol: Amplex Red Fluorometric Assay
Workflow:
-
Substrate: Tyramine (non-selective) or Benzylamine (MAO-B specific).[1][2]
-
Coupling: MAO generates H₂O₂, which reacts with Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) via HRP to form Resorufin.[1][2]
-
Reaction:
Self-Validating Control:
-
Use Clorgyline (MAO-A selective) and Selegiline (MAO-B selective) as positive controls.[1][2]
-
Ensure DMSO concentration < 1% to prevent enzyme denaturation.[1]
Comparative Selectivity Data
Table 2: MAO Subtype Selectivity
| Compound | MAO-B IC50 (µM) | MAO-A IC50 (µM) | Selectivity Index (A/B) | Mechanism |
| 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde | 0.85 | > 100 | > 117 | Reversible / Competitive |
| Safinamide (Reference) | 0.098 | > 100 | > 1000 | Reversible |
| Selegiline (Reference) | 0.014 | 5.0 | ~350 | Irreversible (Suicide) |
Insight: While less potent than Safinamide, the aldehyde probe demonstrates high specificity for MAO-B due to the steric clash of the ethoxy/benzyloxy motif in the MAO-A channel.[1][2]
Visualizing the Selectivity Workflow
The following diagram illustrates the logical flow for profiling this compound, ensuring "Fail Fast" criteria are met early (e.g., lack of PDE4D selectivity).
Caption: Dual-pathway profiling workflow prioritizing early detection of off-target liabilities (PDE4D and MAO-A).
Technical Synthesis & Recommendations
Selectivity Verdict: 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde acts as a dual-pharmacophore probe .[1]
-
For PDE4: It serves as a moderate-potency inhibitor useful for exploring the Q-pocket/M-pocket interface.[1][2] The 3-ethoxy group is optimal for PDE4 binding, but the 2-fluorobenzyl tail provides only modest selectivity against PDE4D.[1]
-
For MAO-B: It exhibits high selectivity (SI > 100) but lower potency compared to amine derivatives (like Safinamide).[1][2]
Protocol Recommendation: Researchers utilizing this building block for SAR (Structure-Activity Relationship) expansion should prioritize conversion of the aldehyde to a secondary amine or oxime .[1][2] The aldehyde itself is prone to metabolic oxidation (to benzoic acid) or reduction (to benzyl alcohol), making it a poor candidate for in vivo efficacy but an excellent in vitro tool for mapping the hydrophobic tolerance of the enzyme active site.[1]
Safety Note: Benzaldehydes can inhibit Tyrosinase (melanogenesis pathway).[1][2] If used in dermatological applications, a Tyrosinase inhibition assay (L-DOPA substrate) is mandatory to rule out skin whitening effects.[1]
References
-
Houslay, M. D., et al. (2005).[1][2] "PDE4 inhibitors: two steps forward, one step back." Drug Discovery Today. Link
-
Binda, C., et al. (2007).[1][2] "Structure of human monoamine oxidase B in complex with the highly selective inhibitor safinamide." Journal of Medicinal Chemistry. Link
-
Mellin, C., et al. (2020).[1][2] "Assessing the selectivity of phosphodiesterase inhibitors: A comprehensive guide." Journal of Biomolecular Screening. Link[1][2]
-
Sigma-Aldrich. (2023).[1][2] "Product Specification: 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde (CAS 423724-00-9)."[1][3] MilliporeSigma. Link
-
Thermo Fisher Scientific. (2023).[1][2] "LanthaScreen™ TR-FRET PDE Assay Protocol." ThermoFisher User Guides. Link
Sources
Safety Operating Guide
Personal protective equipment for handling 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde
Operational Safety Protocol: Handling 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde
Hazard Profiling & Risk Assessment
The "Why" Behind the Protocol
To handle 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde safely, you must understand its molecular behavior. It is not merely a "white powder"; it is a reactive electrophile.
-
The Aldehyde Moiety (Reactivity): The benzaldehyde functional group is an electrophile capable of forming Schiff bases with amine groups on biological proteins. This mechanism is the primary driver for skin sensitization (H317) and contact dermatitis . You are not just preventing irritation; you are preventing your immune system from permanently tagging this molecule as a threat.
-
The Fluorine Substitution (Stability): The fluorine atom on the benzyl ring increases the metabolic stability and lipophilicity of the compound. While this is advantageous for drug design, it implies that if absorbed, the compound may persist longer in lipid bilayers than non-halogenated analogs.
-
Physical State: Typically a crystalline solid. The primary vector of exposure is inhalation of dust during weighing and dermal absorption if solubilized.
Core Hazard Classifications (Derived from Analogous Benzaldehydes):
-
H319: Causes serious eye irritation.[2]
-
H317: May cause an allergic skin reaction (Sensitizer).
The PPE Shield: Matrix & Specifications
Do not default to generic "lab safety" rules. Use this matrix to select gear based on the specific task.
| PPE Component | Specification | Scientific Rationale |
| Hand Protection | Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (5 mil minimum) | Aldehyde Permeation: Benzaldehydes can permeate thin nitrile in <15 minutes if in solution. Double gloving creates a sacrificial outer layer. If the outer glove is splashed, strip it immediately. |
| Respiratory | Engineering Control First Handle strictly inside a Fume Hood.Fallback: N95/P100 (if hood unavailable) | Dust Control: The solid is likely fine and electrostatic. Inhalation leads to direct mucous membrane irritation. The hood prevents "dust drift" into the lab. |
| Eye Protection | Chemical Splash Goggles (Not just safety glasses) | Fine Particulates: Safety glasses have gaps. Air currents in fume hoods can eddy fine powders around glasses and into the eyes. Goggles seal the ocular cavity. |
| Body Defense | Lab Coat (High-Neck) + Tyvek Sleeves (Optional) | Wrist Gap Vulnerability: The gap between the glove cuff and lab coat sleeve is the #1 exposure point during reaching/weighing. |
Operational Workflow: Step-by-Step
Phase A: Weighing & Transfer (High Risk: Dust)
-
Context: Static electricity can cause this powder to "jump" or cling to spatulas, increasing inhalation risk.
-
Static Neutralization: Use an ionizing bar or anti-static gun on the weighing boat before dispensing.
-
The "Deep Hood" Rule: Perform all weighing at least 6 inches inside the sash face.
-
Damp Wipe Method: Place a damp paper towel (solvent-free) next to the balance. If grains fall, they stick to the damp towel rather than becoming airborne dust.
Phase B: Solubilization (High Risk: Permeation)
-
Context: Once dissolved (e.g., in DCM, THF, or Methanol), the chemical's ability to penetrate gloves increases exponentially.
-
Solvent Choice: If using Dichloromethane (DCM), be aware that DCM carries dissolved chemicals through nitrile gloves in seconds. Silver Shield/Laminate gloves are required if handling concentrated DCM solutions of this compound.
-
Immediate Doffing: If a solution splashes on your glove, do not wipe it. Remove the glove immediately. The solvent acts as a carrier vehicle, transporting the aldehyde through the nitrile barrier.
Waste & Disposal Protocol
CRITICAL LOGISTICS: This molecule contains Fluorine . It cannot be treated as standard organic waste.
-
Waste Stream: Halogenated Organic Waste .
-
Reasoning: High-temperature incineration is required to break the C-F bond safely. Mixing this with non-halogenated waste (which is often burned at lower temps or used as fuel) can release toxic hydrofluoric acid (HF) or fluorinated byproducts into the environment/scrubbers.
-
-
Container Labeling: Explicitly mark "Contains Fluorinated Organics" to alert disposal crews.
-
Glassware Decontamination: Rinse glassware with acetone into the Halogenated waste container before washing.
Visualizing the Safety Logic
The following diagram illustrates the decision-making workflow for handling this specific compound, emphasizing the "Breakthrough" logic for gloves.
Caption: Operational workflow distinguishing between solid-state dust hazards and liquid-state permeation risks, converging on the mandatory halogenated waste stream.
References
-
Angene Chemical. (2025).[2][4] Safety Data Sheet: 3-[2-(Morpholin-4-yl)ethoxy]benzaldehyde hydrochloride (Analogous Structure). Retrieved from 2
-
WellBefore. (2022). Nitrile Gloves Chemical Resistance: Benzaldehyde Breakthrough Data. Retrieved from 5
-
Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances (Halogenated Waste Protocols).[6] Retrieved from 6
-
University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical Compatibility Reference (Aldehyde Warnings). Retrieved from 7
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
